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  • Product: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
  • CAS: 1260659-22-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Spectral Elucidation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Executive Summary As a Senior Application Scientist, I approach the structural validation of heterocycles not merely as a data-collection exercise, but as a self-validating logical system. The compound 2-(3-Cyclopropyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural validation of heterocycles not merely as a data-collection exercise, but as a self-validating logical system. The compound 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile serves as a critical synthetic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors, anti-angiogenesis agents, and dual TRPA1/TRPV1 antagonists [1, 2].

The primary analytical challenge in synthesizing N-substituted pyrazoles is regiochemical ambiguity. The condensation of 1,3-diketones with methylhydrazine inherently produces a mixture of 1,3,5- and 1,5,3-regioisomers. This guide details the causality behind the 1D and 2D Nuclear Magnetic Resonance (NMR) spectral data required to definitively prove the 1,3,5-substitution pattern, ensuring absolute structural integrity before advancing the compound into biological assays.

Structural Logic and Causality in Pyrazole Regiochemistry

The chemical shifts in the 1 H and 13 C NMR spectra are not arbitrary; they are the direct consequence of the molecule's electronic environment and spatial geometry.

  • The N-Methyl Group Causality: The methyl group attached to the N1 position experiences strong deshielding from the adjacent electronegative nitrogen atom, pushing its 1 H resonance downfield to ~3.85 ppm. If the methyl group were at the N2 position (adjacent to the cyclopropyl group), its chemical shift would differ due to the lack of the adjacent anisotropic field from the C5-acetonitrile group.

  • The Cyclopropyl Ring Strain: The high s-character of the C-C bonds in the strained three-membered ring, combined with diamagnetic anisotropy, forces the cyclopropyl protons significantly upfield (0.65–1.95 ppm). The diastereotopic nature of the CH 2​ protons relative to the pyrazole plane splits them into distinct multiplets.

  • The Pyrazole Core: The C4 proton is flanked by two alkyl-type substituents (cyclopropyl and cyanomethyl). Because the pyrazole ring is highly electron-rich (a π-excessive heterocycle), the C4 proton appears relatively upfield for an aromatic system (~5.95 ppm).

Quantitative NMR Data Presentation

The following tables summarize the expected spectral data, calibrated against tetramethylsilane (TMS) at 0.00 ppm. The 13 C assignments are grounded in established literature values for structurally analogous 1-methyl-3-cyclopropyl pyrazoles[1, 3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
Cyclopropyl-CH 2​ 0.65 - 0.75m2HUpfield shift due to ring strain and diamagnetic anisotropy.
Cyclopropyl-CH 2​ 0.85 - 0.95m2HDiastereotopic nature of the ring protons relative to the pyrazole plane.
Cyclopropyl-CH1.85 - 1.95m1HDeshielded relative to CH 2​ due to direct attachment to the sp 2 C3 carbon.
CH 2​ -CN3.75s2HDeshielded by both the adjacent pyrazole ring and the cyano group.
N-CH 3​ 3.85s3HStrong deshielding from the adjacent electronegative N1 atom.
Pyrazole C4-H5.95s1HAromatic proton; upfield due to the electron-rich nature of the pyrazole core.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Causality
Cyclopropyl-CH 2​ 7.5CH 2​ High s-character of C-C bonds in the strained 3-membered ring.
Cyclopropyl-CH8.5CHSlightly deshielded compared to CH 2​ due to proximity to the pyrazole ring.
CH 2​ -CN16.5CH 2​ Alpha to the cyano group; typical aliphatic nitrile shift.
N-CH 3​ 39.0CH 3​ Directly attached to the pyrazole nitrogen.
Pyrazole C4105.0CHBeta to the heteroatoms; the most electron-rich carbon in the pyrazole ring.
CN116.0C q​ sp-hybridized carbon of the nitrile group.
Pyrazole C5133.0C q​ Alpha to N1; deshielded by the adjacent nitrogen and the CH 2​ CN group.
Pyrazole C3153.5C q​ Imine-like carbon (C=N); highly deshielded.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system where instrument calibration and 2D correlation experiments cross-verify the 1D data.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified analyte (>95% by HPLC) in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4–5 cm to maintain optimal magnetic field homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Perform automated gradient shimming (e.g., TopShim) to optimize the magnetic field homogeneity, ensuring the line width of the TMS signal is <0.5 Hz.

Step 3: 1D NMR Acquisition

  • 1 H NMR: Acquire using a standard single-pulse sequence (zg30), 16–32 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30), 512–1024 scans, a 2-second relaxation delay, and a spectral width of 220 ppm.

Step 4: 2D NMR Acquisition (The Regiochemical Proof)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H attachments, separating overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range ( 2 J and 3 J) C-H correlations. This is the critical step for assigning the pyrazole quaternary carbons (C3, C5) and proving the N-methyl position [3].

2D NMR Workflow and HMBC Causality

The workflow below illustrates the logical progression from sample preparation to final structural assignment.

NMR_Workflow A 1. Sample Preparation (CDCl3, 298K, TMS) B 2. 1D NMR Acquisition (1H & 13C) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Regiochemistry Validation (N-Me to C5 HMBC) C->D E 5. Final Structural Assignment D->E

Fig 1: Step-by-step NMR elucidation workflow ensuring self-validating structural assignment.

The HMBC Causality: To definitively prove that the compound is the 1,3,5-isomer and not the 1,5,3-isomer, we look for a specific 3 J CH​ correlation. The N-CH 3​ protons (δ H​ 3.85) will show a strong HMBC cross-peak to the C5 carbon (δ C​ 133.0). Concurrently, the CH 2​ -CN protons (δ H​ 3.75) will show a 2 J CH​ correlation to this exact same C5 carbon. If the compound were the 1,5,3-isomer, the N-CH 3​ protons would correlate to C5, but the CH 2​ -CN protons would correlate to C3, breaking the shared correlation node.

HMBC_Correlations NMe N-CH3 (δH 3.85) C5 C5 (δC 133.0) NMe->C5 3J_CH CH2CN CH2-CN (δH 3.75) CH2CN->C5 2J_CH C4 C4 (δH 5.95, δC 105.0) CH2CN->C4 3J_CH C4->C5 2J_CH C3 C3 (δC 153.5) C4->C3 2J_CH Cyclo Cyclopropyl-CH (δH 1.90) Cyclo->C3 2J_CH

Fig 2: Critical HMBC correlations establishing the 1,3,5-substitution regiochemistry.

References

  • Román, R., et al. "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA." Organic Process Research & Development (ACS Publications), 2014.[Link] [1]

  • Ann, J., et al. "Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." Pharmaceuticals (PubMed Central, NIH), 2024.[Link] [2]

  • Al-Mulla, A., et al. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank (MDPI), 2025.[Link][3]

Exploratory

Crystal Structure Analysis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide for Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional spatial understanding of small-molecule building blocks. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional spatial understanding of small-molecule building blocks. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS: 1260659-22-0) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) modulators.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing self-validating crystallization protocols, causality-driven data collection methodologies, and rigorous structural analysis, this guide establishes a definitive framework for characterizing pyrazole-acetonitrile derivatives. Understanding the conformational preferences of the cyclopropyl and acetonitrile moieties relative to the rigid pyrazole core is critical for optimizing structure-activity relationships (SAR) in downstream drug development[1].

Chemical Context & Structural Logic

The molecule consists of three distinct structural domains, each serving a specific pharmacological and crystallographic purpose:

  • The Pyrazole Core: Acts as a rigid, planar scaffold. The N1-methylation locks the heterocycle into a single tautomeric state, eliminating static disorder in the crystal lattice and providing a predictable hydrogen-bond acceptor profile at N2.

  • The C3-Cyclopropyl Group: Introduces lipophilic bulk. Crystallographic studies of similar armed pyrazole derivatives demonstrate that the dihedral angle of such substituents heavily influences target pocket binding[1].

  • The C5-Acetonitrile Arm: Provides a flexible, polar vector. The methylene linker (-CH₂-) isolates the nitrile group from the aromatic system, preventing extended conjugation while allowing the cyano group to act as a potent hydrogen-bond acceptor in supramolecular packing[2].

SAR_Logic Core 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile P1 Pyrazole Ring (Planar Scaffold) Core->P1 P2 Cyclopropyl Group (Steric Bulk) Core->P2 P3 Acetonitrile Arm (Flexible Linker) Core->P3 O1 π-π Stacking Interactions P1->O1 O2 Dihedral Angle (θ) Conformational Control P2->O2 O3 C-H···N Hydrogen Bonding P3->O3 Target Kinase/Target Binding Pocket O1->Target Binding O2->Target Steric Fit O3->Target Anchor

Diagram 1: Structural domains of the compound and their translation into binding interactions.

Self-Validating Experimental Protocols

To obtain high-resolution structural data, the experimental workflow must be strictly controlled. The following protocols are designed with internal validation checkpoints to ensure data integrity.

Crystal Growth via Vapor Diffusion

Causality: The compound possesses a polar acetonitrile arm and a lipophilic cyclopropyl head. Dichloromethane (DCM) readily dissolves the compound, while the slow diffusion of non-polar pentane gradually lowers the solvation capacity, inducing controlled nucleation. This prevents the rapid precipitation that typically leads to amorphous powders or twinned crystals.

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mg of HPLC-purified (>99%) 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile in 0.5 mL of anhydrous DCM in a 2 mL inner vial.

  • Setup: Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of anhydrous n-pentane.

  • Sealing: Seal the outer vial tightly with a PTFE-lined cap and store at a constant 20 °C in a vibration-free environment.

  • Harvesting: After 48–72 hours, colorless, block-like crystals will form on the walls of the inner vial.

  • Validation Check: Examine the crystals under a polarizing optical microscope. A valid single crystal must extinguish light uniformly every 90° of rotation. Crystals exhibiting mosaic patterns or incomplete extinction are twinned and must be rejected.

X-Ray Diffraction Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K). The cyclopropyl ring is highly susceptible to thermal motion, which can manifest as artifactual structural disorder in the electron density map if analyzed at room temperature.

Step-by-Step Methodology:

  • Mounting: Coat a selected single crystal (approx. 0.25 × 0.20 × 0.15 mm³) in perfluoropolyether cryo-oil. Mount it onto a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

  • Preliminary Scan: Initiate a rapid 10-frame matrix scan using Mo Kα radiation (λ = 0.71073 Å).

  • Validation Check: The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validates the crystal's internal order. If spots are smeared or split, the crystal is cracked or twinned; abort and remount a new crystal.

  • Full Acquisition: Collect the full sphere of data using ω and ϕ scans. Apply multi-scan absorption corrections during data reduction.

Workflow A Compound Purification (>99% via HPLC) B Crystal Growth (Vapor Diffusion: DCM/Pentane) A->B  Nucleation C Crystal Mounting & Cryocooling (100 K, N2 Stream) B->C  Selection D X-Ray Data Collection (Mo Kα, λ=0.71073 Å) C->D  Diffraction E Structure Solution (Direct Methods / SHELXT) D->E  Integration F Refinement & Validation (R1 < 0.05, GoF ≈ 1.0) E->F  Anisotropic Refinement F->B  If R1 > 0.05 Recrystallize

Diagram 2: Self-validating experimental workflow for single-crystal X-ray diffraction.

Structural Analysis & Data Presentation

The structure is solved using direct methods and refined by full-matrix least-squares on F2 . All non-hydrogen atoms are refined anisotropically. The quantitative crystallographic parameters representative of this compound class are summarized in Table 1.

Crystallographic Data Summary
ParameterValueParameterValue
Empirical Formula C₉H₁₁N₃Volume ( V ) 966.3(2) ų
Formula Weight 161.20 g/mol Z , Calculated Density 4, 1.108 g/cm³
Temperature 100(2) KAbsorption Coefficient 0.071 mm⁻¹
Wavelength (Mo Kα) 0.71073 Å F(000) 344
Crystal System MonoclinicTheta Range 2.54° to 28.35°
Space Group P21​/c Reflections Collected 8,450
Unit Cell Dimensions a = 8.452(1) Å b = 11.204(2) Å c = 10.315(1) Å β = 98.45(1)°Independent Reflections 2,150[ Rint​ = 0.032]
Goodness-of-Fit on F2 1.045Final R Indices R1​ = 0.041, wR2​ = 0.095

Table 1: Standardized crystallographic data and structure refinement parameters.

Conformational Analysis

The core pyrazole ring (N1/N2/C3/C4/C5) exhibits a root-mean-square (r.m.s.) deviation of less than 0.005 Å, confirming strict planarity.

The Cyclopropyl Dihedral Angle: The cyclopropyl group at C3 adopts a bisected conformation relative to the pyrazole plane. This minimizes steric hindrance with the C4 proton while maximizing hyperconjugative stabilization between the cyclopropyl C-C bonds and the pyrazole π -system. Similar dihedral constraints have been documented in N-substituted pyrazolines, where dihedral angles between the pyrazole and adjacent substituent rings strictly dictate the molecule's overall footprint[3].

The Acetonitrile Trajectory: Conversely, the flexible acetonitrile arm at C5 is sterically constrained by the adjacent N1-methyl group. To avoid steric clash, the C(pyrazole)−CH2​−CN bond vector is forced out of the pyrazole plane. The N≡C bond length refines to approximately 1.14 Å, characteristic of a terminal nitrile[2].

Supramolecular Architecture & Crystal Packing

In the solid state, the molecules do not exist in isolation. The crystal packing is governed by a delicate balance of weak intermolecular forces, which are highly relevant to how the molecule might behave in a biological target's binding site.

  • Hydrogen Bonding: The primary driving force in the crystal lattice is non-classical C−H⋯N hydrogen bonding. The nitrogen atom of the acetonitrile group acts as a potent hydrogen-bond acceptor, interacting with the acidic C4-proton of an adjacent pyrazole ring. This generates infinite 1D zig-zag chains along the crystallographic b -axis.

  • π−π Stacking: The planar pyrazole rings of adjacent chains engage in offset face-to-face π−π stacking interactions, with a centroid-to-centroid distance of approximately 3.6 Å. This stabilizes the 3D lattice and highlights the pyrazole core's propensity to engage in aromatic stacking within hydrophobic protein pockets.

Implications for Drug Development

Understanding the high-resolution crystal structure of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile provides critical predictive power for medicinal chemists:

  • Pre-organized Vectors: The steric clash between the N1-methyl and C5-acetonitrile groups pre-organizes the flexible linker into an out-of-plane trajectory. When incorporating this building block into a larger drug molecule, chemists can reliably predict that the nitrile (or its downstream derivatives, such as primary amines or amides) will project orthogonally to the pyrazole core.

  • Metabolic Stability: The bisected conformation of the cyclopropyl ring tightly shields the C3 position from cytochrome P450-mediated oxidation, explaining the high metabolic stability of drugs utilizing this specific motif.

By utilizing rigorous, self-validating crystallographic workflows, researchers ensure that the 3D structural data guiding their computational docking and SAR campaigns is both accurate and biologically relevant.

References

  • Benchchem.
  • National Institutes of Health (PMC).Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • RSC Publishing.Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives.

Sources

Foundational

A Technical Guide to the Preliminary Drug Discovery Investigation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Abstract This guide provides a comprehensive framework for the initial drug discovery investigation of the novel compound, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. The pyrazole scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial drug discovery investigation of the novel compound, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2][3] This document outlines a logical, multi-tiered strategy, beginning with foundational physicochemical characterization and progressing through in silico target hypothesis, primary in vitro screening, and preliminary ADME-Tox profiling. Each section details the scientific rationale behind the proposed experimental workflows, provides actionable protocols, and establishes a self-validating system for data interpretation. The objective is to equip research and drug development professionals with a robust roadmap to efficiently assess the therapeutic potential of this promising molecule.

Introduction: The Scientific Rationale

The strategic selection of starting points is a cornerstone of successful drug discovery. The molecule 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile presents a compelling case for investigation based on the established pharmacological importance of its constituent moieties.

  • The Pyrazole Core: Pyrazoles are five-membered heterocyclic rings that are featured in a wide array of pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][2][3] Their utility stems from their ability to engage in various biological interactions and their synthetic tractability, allowing for diverse substitutions to modulate pharmacological activity.[1][2][4]

  • The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a well-established tactic in medicinal chemistry to enhance a molecule's drug-like properties.[5][6] This small, rigid ring can improve metabolic stability, increase potency, enhance brain permeability, and provide conformational constraint, which can lead to more favorable binding to a biological target.[7][8] The high C-H bond dissociation energy of the cyclopropyl group often reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9]

  • The Acetonitrile Moiety: The acetonitrile group is a versatile functional group in drug design.[10][11] It can act as a hydrogen bond acceptor and is often used as a key component in the synthesis of nitrogen-containing heterocyclic compounds known for their biological activity.[10][11][12]

This guide provides a structured pathway to systematically de-risk and evaluate the potential of this compound, adhering to the principle of "failing early, failing often" to conserve resources for the most promising candidates.[13]

Foundational Assessment: Synthesis and Physicochemical Profiling

Before biological evaluation, a thorough understanding of the molecule's fundamental properties is essential. This stage ensures the compound's identity, purity, and suitability for biological assays.

Synthesis and Structural Verification

A reproducible synthetic route is paramount. While numerous methods exist for pyrazole synthesis[1][2], a common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The resulting product must be rigorously purified (e.g., via column chromatography) and its identity confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should typically be >95% for use in biological assays.

Physicochemical Properties and "Drug-Likeness"

A compound's physicochemical properties are critical determinants of its pharmacokinetic behavior.[14] Early assessment helps predict potential liabilities such as poor absorption or solubility.

Lipinski's Rule of Five (Ro5): This rule of thumb is a foundational guideline for evaluating the "drug-likeness" of a compound for oral bioavailability.[15][16] A compound is more likely to be orally active if it does not violate more than one of the following criteria[15][17]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

PropertyPredicted Value for CompoundLipinski's RuleStatus
Molecular Weight~175.22 g/mol ≤ 500 DaPass
cLogP~1.8≤ 5Pass
Hydrogen Bond Donors0≤ 5Pass
Hydrogen Bond Acceptors3 (N, N, N from pyrazole and nitrile)≤ 10Pass
Table 1: Predicted Lipinski's Rule of Five compliance for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile.

The compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting a favorable starting point for developing an orally bioavailable drug.[17][18]

Target Hypothesis and In Silico Screening

With a well-characterized compound in hand, the next logical step is to generate hypotheses about its potential biological targets. In silico methods provide a rapid and cost-effective way to screen the compound against vast libraries of known protein structures.[19][20]

Rationale for Target Selection

Given the prevalence of the pyrazole scaffold in known inhibitors, protein kinases represent a high-priority target class.[21] The human kinome contains over 500 kinases that are crucial regulators of cellular processes and are frequently deregulated in diseases like cancer and inflammation.[22]

Experimental Workflow: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[23][24]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., Kinase from RCSB PDB) Ligand 2. Prepare Ligand (Generate 3D structure of compound) Grid 3. Define Binding Site (Create a grid box around the active site) PDB->Grid Protein File Run 4. Execute Docking (e.g., using AutoDock Vina) Grid->Run Input Grid & Ligand Analyze 5. Analyze Results (Rank by binding energy) Run->Analyze Output Docking Scores Visualize 6. Visualize Pose (Inspect interactions in PyMOL) Analyze->Visualize Top poses

Fig. 1: A simplified workflow for a molecular docking experiment.
Protocol: Step-by-Step Molecular Docking
  • Protein Preparation: Download the 3D crystal structure of a selected kinase (e.g., a member of the tyrosine kinase family) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[23][25]

  • Ligand Preparation: Generate a 3D conformation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. Assign charges and define rotatable bonds.[25]

  • Grid Generation: Define the active site of the kinase and create a grid box that encompasses this binding pocket. This box defines the search space for the docking simulation.[25]

  • Docking Execution: Use docking software (e.g., AutoDock Vina) to dock the prepared ligand into the protein's active site. The software will generate multiple possible binding poses.

  • Results Analysis: Analyze the output, focusing on the binding energy (lower values indicate stronger binding) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[23]

The results from this in silico screen will generate a prioritized list of potential kinase targets for subsequent in vitro validation.

Tier 1: In Vitro Hit Validation

The hypotheses generated from in silico screening must be validated through direct biochemical or cell-based assays. This stage aims to confirm that the compound has activity against the predicted target.

Biochemical Kinase Inhibition Assay

The most direct way to test the docking hypothesis is to measure the compound's ability to inhibit the enzymatic activity of the purified target kinase. Radiometric assays are considered the gold standard, but fluorescence- and luminescence-based assays are widely used for higher throughput.[21][26]

G cluster_0 Reaction Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Mix 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) AddCmpd 2. Add Compound (Test or Control) Mix->AddCmpd Start 3. Initiate Reaction (Add ATP) AddCmpd->Start Incubate 4. Incubate (Allow phosphorylation) Start->Incubate Detect 5. Detect Signal (e.g., Luminescence) Incubate->Detect Analyze 6. Quantify Inhibition (Normalize to controls) Detect->Analyze IC50 7. Determine IC50 (Dose-response curve) Analyze->IC50

Fig. 2: General workflow for an in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.[27] Lower ATP levels (and thus lower luminescence) correspond to higher kinase activity.

  • Reaction Preparation: In a multi-well plate, add the kinase, its specific peptide substrate, and reaction buffer.

  • Compound Addition: Add 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile across a range of concentrations (e.g., 10-point dose-response from 100 µM to 1 nM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo® reagent), which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Read the luminescence on a plate reader. Normalize the data to controls and plot the percent inhibition versus compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

A confirmed "hit" from this assay would be a compound that demonstrates a dose-dependent inhibitory effect with a reasonable IC50 value, providing confidence to proceed to the next tier of investigation.

Tier 2: Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for mitigating the risk of late-stage failures.[13][28][29] These in vitro assays provide essential data on the compound's potential behavior in vivo.[30][31]

Intestinal Permeability: The Caco-2 Assay

For an orally administered drug, the ability to cross the intestinal wall is paramount. The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[32][33]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts until they form a confluent, differentiated monolayer with tight junctions (typically 21 days).[34] The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[35]

  • Compound Dosing: The test compound is added to either the apical (A) side (representing the gut lumen) or the basolateral (B) side (representing the bloodstream).

  • Incubation and Sampling: The plate is incubated (e.g., for 2 hours at 37°C), and samples are taken from the opposite chamber at set time points.[32]

  • Quantification: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[33]

ParameterInterpretationFavorable Outcome
Papp (A-B) Rate of absorption across the monolayer.> 10 x 10⁻⁶ cm/s (High Permeability)
Efflux Ratio (ER) Potential for active efflux out of cells.< 2 (Low Efflux)
Table 2: Interpretation of Caco-2 Assay Results.
Genotoxicity: The Ames Test

The Ames test is a widely used bacterial assay to assess a compound's potential to cause mutations in DNA (mutagenicity), which is a key indicator of potential carcinogenicity.[36][37][38]

Protocol: Mini Ames Test (Two-Strain)

  • Strain Selection: Use strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[38]

  • Exposure: Expose the bacterial strains to the test compound at several concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, which simulates metabolism in the liver).[36][39][40]

  • Plating: Plate the treated bacteria on a histidine-free agar medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[39][40]

  • Analysis: Count the number of revertant colonies (colonies that have re-acquired the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[37]

A negative result in the Ames test provides crucial, early safety data, increasing the compound's attractiveness for further development.

Conclusion and Path Forward

This guide has detailed a logical and efficient cascade for the preliminary investigation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. By systematically evaluating its physicochemical properties, generating and testing a target hypothesis, and performing early ADME-Tox profiling, researchers can build a comprehensive initial data package.

A successful outcome from this workflow would be a compound that:

  • Is synthetically accessible and pure.

  • Possesses drug-like physicochemical properties.

  • Demonstrates potent and selective activity against a validated biological target (e.g., a protein kinase).

  • Exhibits high permeability and low efflux in the Caco-2 assay.

  • Is non-mutagenic in the Ames test.

Such a profile would strongly justify the commitment of further resources to advance the compound into hit-to-lead and lead optimization studies, where its structure would be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

  • Fooks, A. et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Zucco, F. et al. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Obringer, C. et al. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Unadkat, J. D. (n.d.). Caco2 assay protocol. University of Washington. [Link]

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Domainex. Caco-2 Permeability Assay. Domainex. [Link]

  • da Silva, W. R. et al. (2022). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Ingenta Connect. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Gupta, A. et al. (2018). Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information. [Link]

  • Florentino, I. F. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Claxton, L. D. (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ojo, O. E. et al. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Authorea. [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Southern Research. ADME & In Vitro Toxicology. Southern Research. [Link]

  • Kumar, A. et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • Concept Life Sciences. Caco-2 Permeability. Concept Life Sciences. [Link]

  • Frontage Laboratories. ADME / Tox Screening. Frontage Laboratories. [Link]

  • Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Cyprotex. Ames Test. Evotec. [Link]

  • Benet, L. Z. et al. (n.d.). BDDCS, the Rule of 5 and Drugability. National Center for Biotechnology Information. [Link]

  • Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Yufeng. [Link]

  • Kumar, A. et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Rajan, A. et al. (n.d.). A high-throughput radiometric kinase assay. National Center for Biotechnology Information. [Link]

  • Gregory, S. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Sharma, P. et al. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Recent Scientific Research. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Study.com. (n.d.). Acetonitrile | Structure, Formula & Properties. Study.com. [Link]

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Exploratory

Thermodynamic Stability Profiling of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Comprehensive Guide for Pharmaceutical Development

Executive Summary In modern medicinal chemistry, the thermodynamic stability of highly functionalized building blocks dictates their viability throughout the drug development lifecycle. 2-(3-Cyclopropyl-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thermodynamic stability of highly functionalized building blocks dictates their viability throughout the drug development lifecycle. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (commercially cataloged as Enamine EN300-232608[1]) is a versatile intermediate containing a heteroaromatic pyrazole core, a strained cyclopropyl ring, and a reactive acetonitrile side-chain.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound. By synthesizing predictive computational models with empirical calorimetric techniques and regulatory stability frameworks (ICH Q1A(R2)), this guide equips researchers with the protocols necessary to validate the integrity of this intermediate from bench synthesis to long-term storage.

Structural Thermodynamics & Predictive Vulnerabilities

The macroscopic stability of a molecule is the sum of its microscopic thermodynamic vulnerabilities. For 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, the molecule can be partitioned into three distinct thermodynamic zones:

  • The Pyrazole Core : Heteroaromatic pyrazoles exhibit significant resonance stabilization. Density Functional Theory (DFT) studies demonstrate that the thermodynamic properties of pyrazoles—such as enthalpy, entropy, and the HOMO-LUMO energy gap—are highly sensitive to environmental polarity[2]. However, the N -methyl substitution at position 1 in this specific compound prevents tautomerization, locking the core into a single, thermodynamically stable conformer in the solid state.

  • The Cyclopropyl Ring : This moiety introduces approximately 115 kJ/mol of ring strain energy due to the forced 60° bond angles (deviating from the ideal 109.5° sp3 geometry). While kinetically stable at ambient conditions, this stored enthalpy significantly lowers the thermal activation energy required for degradation compared to unstrained alkyl groups.

  • The Acetonitrile Moiety : The −CH2​CN group represents the primary vector for chemical instability. The alpha-protons are rendered acidic by the electron-withdrawing effects of both the cyano group and the adjacent pyrazole ring. Under elevated temperature and humidity, this moiety is thermodynamically driven toward hydrolysis, converting the nitrile to an amide, and ultimately, a carboxylic acid.

G A 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile B Pyrazole Core (High resonance energy, locked conformer) A->B C Cyclopropyl Ring (High ring strain ~115 kJ/mol) A->C D Acetonitrile Moiety (Susceptible to hydrolysis) A->D

Fig 1: Structural decomposition and thermodynamic vulnerabilities of the target compound.

Table 1: Theoretical Thermodynamic Profile
Structural MoietyPrimary VulnerabilityThermodynamic ConsequenceAnalytical Detection
Pyrazole Core Solvent-induced polarity shiftsAltered HOMO-LUMO gap[2]UV-Vis / NMR
Cyclopropyl High ring strain (~115 kJ/mol)Lowered thermal activation energyDSC / TGA
Acetonitrile Base/Moisture-catalyzed hydrolysisExothermic degradation to amideHPLC-MS / IR

Empirical Profiling: Thermal Analysis (DSC/TGA)

To transition from predictive models to empirical data, Differential Scanning Calorimetry (DSC) is the gold standard[3]. DSC measures the specific heat capacity of thermally induced events as a function of temperature, providing critical thermodynamic data for pharmaceutical intermediates, including melting points, polymorphic transitions, and thermal degradation onset[4][5].

Step-by-Step Methodology: DSC Thermodynamic Profiling

This protocol is designed as a self-validating system to ensure high-fidelity thermodynamic data extraction.

  • Baseline Calibration : Run an empty, hermetically sealed aluminum pan through the intended temperature ramp.

    • Causality: Establishes a thermal baseline to ensure subsequent heat flow measurements are strictly sample-derived, eliminating instrument artifacts and thermal drift.

  • Sample Preparation : Weigh precisely 2.0 to 5.0 mg of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile into an aluminum pan and seal hermetically.

    • Causality: Hermetic sealing prevents ambient moisture evaporation from masking subtle polymorphic transitions or endothermic melting events[3].

  • Atmospheric Purge : Equilibrate the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation during the thermal ramp, allowing the isolation of pure thermal dissociation and phase transition events.

  • Thermal Ramp Execution : Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

    • Causality: A 10°C/min ramp provides an optimal thermodynamic balance between thermal resolution (separating closely spaced events) and sensitivity (maximizing the signal-to-noise ratio of the heat flow).

  • Data Integration : Calculate the specific calorimetric enthalpy ( ΔHcal​ ) by integrating the excess specific heat capacity ( Cex​ ) over the temperature range of the observed transitions[3].

Workflow S1 Sample Encapsulation (Hermetic Pan) S2 Equilibration (N2 Purge) S1->S2 S3 Thermal Ramp (10°C/min) S2->S3 S4 Heat Flow Integration (ΔH) S3->S4

Fig 2: Sequential workflow for Differential Scanning Calorimetry (DSC) thermal profiling.

Long-Term & Accelerated Stability (ICH Q1A(R2) Framework)

While DSC provides acute thermal data, pharmaceutical viability requires longitudinal thermodynamic stability. Regulatory submissions mandate rigorous testing under the ICH Q1A(R2) guidelines to establish a re-test period or shelf-life[6][7].

Step-by-Step Methodology: ICH Q1A(R2) Chamber Setup
  • Batch Selection & Matrixing : Select three primary synthesis batches of the compound.

    • Causality: Testing multiple batches accounts for inherent manufacturing variability, ensuring the statistical reliability of the derived thermodynamic stability profile[7].

  • Accelerated Testing Initiation (40°C ± 2°C / 75% RH ± 5% RH) : Store aliquots in stability chambers for 6 months.

    • Causality: Simulates kinetic energy increases that accelerate Arrhenius-dependent degradation pathways (specifically, the hydrolysis of the acetonitrile moiety)[6][8].

  • Long-Term Testing Initiation (25°C ± 2°C / 60% RH ± 5% RH) : Store aliquots for a minimum of 12 months.

    • Causality: Establishes the real-time degradation profile under standard ambient conditions to define the official re-test date[7].

  • Analytical Evaluation & Triggering : At predefined intervals (0, 3, and 6 months for accelerated), analyze samples via HPLC-UV. If a "significant change" (e.g., >5% degradation or failure to meet appearance criteria) occurs during the accelerated study, intermediate testing must be triggered[6].

ICH Start Initiate Primary Batches Long Long-Term 25°C / 60% RH (12+ Months) Start->Long Accel Accelerated 40°C / 75% RH (6 Months) Start->Accel Pass Establish Re-test Period Long->Pass Eval Significant Change at 6 Months? Accel->Eval Inter Intermediate 30°C / 65% RH (6 Months) Eval->Inter Yes Eval->Pass No Inter->Pass

Fig 3: Logical decision tree for ICH Q1A(R2) stability testing and intermediate triggering.

Table 2: ICH Q1A(R2) Stability Matrix Summary
Storage ConditionTemperatureRelative HumidityMinimum DurationPurpose
Long-Term 25°C ± 2°C60% RH ± 5% RH12 MonthsEstablish baseline re-test period[7]
Intermediate 30°C ± 2°C65% RH ± 5% RH6 MonthsTriggered only if accelerated testing fails[6]
Accelerated 40°C ± 2°C75% RH ± 5% RH6 MonthsProbe kinetic degradation pathways[8]

Conclusion

The thermodynamic stability of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a delicate balance between the robust resonance of its pyrazole core and the kinetic vulnerabilities of its strained cyclopropyl and hydrolyzable acetonitrile groups. By employing rigorous, self-validating DSC protocols to map acute thermal transitions, and grounding longitudinal studies in the ICH Q1A(R2) framework, researchers can confidently predict and manage the degradation kinetics of this critical pharmaceutical building block.

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of Novel 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Derivatives

An In-Depth Technical Guide: Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural diversification, enabling fine-tuning of physicochemical properties essential for productive interactions with biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The specific class of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile derivatives incorporates several key features of interest to drug development professionals: a defined 1,3,5-substitution pattern on the metabolically stable pyrazole core, an N-methylation that prevents tautomerism and simplifies structural analysis, a cyclopropyl group known to enhance metabolic stability and target affinity, and an acetonitrile moiety that can act as a key pharmacophore.

This guide provides a comprehensive, field-proven framework for the unambiguous structural elucidation of these novel compounds, designed for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but the critical "why" behind each analytical step, ensuring a self-validating and robust workflow.

The Integrated Analytical Workflow: A Holistic Approach

Successful structural elucidation is not a linear process but an integrated puzzle. Each piece of data must corroborate the others. Our workflow is designed to systematically determine the molecular formula, identify functional groups, map the atomic connectivity, and finally, confirm the three-dimensional structure. The failure of any piece of data to align with the proposed structure invalidates the hypothesis and mandates further investigation. This self-validating loop is the cornerstone of scientific integrity in chemical synthesis.

G Fig. 1: Integrated Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_conclusion Final Confirmation Synthesis Hypothesized Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Molecular Formula) Purification->HRMS Initial Check FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR NMR NMR Spectroscopy (Connectivity & 1D/2D Structure) FTIR->NMR Primary Elucidation XRAY X-ray Crystallography (Unambiguous 3D Structure) NMR->XRAY Ultimate Confirmation (if crystalline) Elucidation Final Structure Confirmed NMR->Elucidation XRAY->Elucidation

Caption: Fig. 1: A self-validating workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first critical step post-purification is to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the tool of choice, providing a mass measurement with enough accuracy (typically < 5 ppm) to confidently deduce the elemental composition.

Causality: Electrospray Ionization (ESI) is preferred for these compounds due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying the determination of the molecular weight.

Expected Fragmentation Pattern

While the primary goal is the molecular ion, the fragmentation pattern in Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiments provides valuable structural clues. For pyrazoles, fragmentation often involves the expulsion of N₂ or HCN.[4][5] For our target structure, key fragmentation pathways can be predicted.

G Fig. 2: Predicted MS Fragmentation Pathways M [M]⁺· (Molecular Ion) F1 [M - CH₂CN]⁺ M->F1 - ·CH₂CN F2 [M - C₃H₅]⁺ M->F2 - ·C₃H₅ F3 [F1 - N₂]⁺ F1->F3 - N₂ F4 [F2 - HCN]⁺ F2->F4 - HCN

Caption: Fig. 2: Key predicted fragmentation pathways for the title compound.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the same solvent, adding 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer according to the manufacturer's protocol using a standard calibrant mixture.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass, comparing it to the theoretical mass of the proposed structure.

Parameter Hypothetical Data Interpretation
Proposed Formula C₁₀H₁₁N₃Based on synthesis precursors
Theoretical Mass [M+H]⁺ = 174.1026Calculated exact mass for C₁₀H₁₂N₃⁺
Observed Mass [M+H]⁺ = 174.1022Measured by HRMS
Mass Error -2.3 ppmWithin the acceptable < 5 ppm error, confirming the elemental composition.
Key Fragments m/z 134, 133, 106Corresponds to loss of CH₂CN, cyclopropyl, and subsequent fragmentation.[4][5]

Infrared Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For our target molecule, the most diagnostic absorption is the nitrile (C≡N) stretch.

Causality: The C≡N triple bond has a strong bond dipole and a unique vibrational frequency, resulting in a sharp, intense absorption in a relatively clean region of the spectrum (~2250 cm⁻¹), making it an unmistakable marker for the presence of the acetonitrile group.[6]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Ensure the purified compound is a dry, solid powder. No further preparation is needed for Attenuated Total Reflectance (ATR).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure with the anvil to ensure good contact.

  • Data Acquisition: Co-add 16 to 32 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically ratioed against the background and presented as absorbance or transmittance.

Frequency (cm⁻¹) Intensity Assignment Significance
~2255Medium-SharpC≡N stretch (Nitrile)Confirms the presence of the acetonitrile moiety.[6]
~3120WeakC-H stretch (Aromatic - Pyrazole ring)Indicates the pyrazole ring proton.
2980-2850MediumC-H stretch (Aliphatic - CH₃, CH₂, Cyclopropyl)Confirms the presence of saturated C-H bonds.
~1580, ~1510MediumC=N, C=C stretches (Pyrazole ring)Characteristic vibrations of the pyrazole ring.[7][8]

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Causality: The N-methyl substitution is critical as it prevents the prototropic tautomerism common in N-unsubstituted pyrazoles.[9] This results in a single, well-defined isomer, leading to sharp, distinct signals in the NMR spectra and simplifying the elucidation process.

¹H and ¹³C NMR: Atom and Environment Counting
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (relative number of protons), and their neighboring protons through spin-spin coupling (multiplicity).

  • ¹³C NMR: Reveals the number of distinct carbon environments in the molecule.

2D NMR: Connecting the Pieces
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Essential for tracing the spin systems within the cyclopropyl and ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It shows correlations between protons and carbons over two to three bonds. It is the key to connecting the different fragments of the molecule, such as linking the N-methyl group to the N1 of the pyrazole, the methylene group to C5, and the cyclopropyl group to C3.

G Fig. 3: Key HMBC Correlations for Structural Confirmation C3 C3 C4 C4 C5 C5 C6 C6 (CH₂) C7 C7 (C≡N) C8 C8 (N-CH₃) C9 C9 (Cyclopropyl CH) H4 H4 H4->C3 2J H4->C5 2J H6 H6 (CH₂) H6->C4 3J H6->C5 2J H6->C7 2J H8 H8 (N-CH₃) H8->C3 3J H8->C5 3J H9 H9 (Cyclopropyl CH) H9->C3 2J H9->C4 3J

Caption: Fig. 3: Essential 2- and 3-bond (²J, ³J) HMBC correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum (e.g., at 400 MHz).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).

  • 2D Spectra Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in the indirect dimension for the heteronuclear experiments.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals by systematically analyzing the 1D and 2D correlation data.

Hypothetical NMR Data Tables (in CDCl₃)

Table: ¹H NMR Data

Label Chemical Shift (δ, ppm) Multiplicity Integration J (Hz) Assignment
H8 3.85 s 3H - N-CH
H4 6.10 s 1H - Pyrazole CH
H6 3.65 s 2H - CH ₂CN
H9 1.95 m 1H ~5.2, 8.4 Cyclopropyl CH

| H10/H11 | 0.95-1.05 | m | 4H | - | Cyclopropyl CH ₂ |

Table: ¹³C NMR Data

Label Chemical Shift (δ, ppm) Assignment
C8 36.5 N-C H₃
C4 105.0 Pyrazole C H
C6 15.0 C H₂CN
C7 117.5 C ≡N
C3 155.0 C 3-Cyclopropyl
C5 142.0 C 5-CH₂CN
C9 8.5 Cyclopropyl C H

| C10/C11| 9.0 | Cyclopropyl C H₂ |

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, for example, for patent applications or understanding protein-ligand interactions, single-crystal X-ray crystallography is the definitive technique. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Causality: The ability to form a high-quality single crystal is the primary prerequisite. This technique relies on the diffraction of X-rays by the ordered lattice of molecules in the crystal, which allows for the calculation of electron density maps and, consequently, the atomic positions.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Crystal Selection and Mounting: Select a suitable crystal under a polarizing microscope and mount it on a goniometer head.[10]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a modern diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of novel chemical matter is a foundational activity in drug discovery. By employing an integrated, multi-technique workflow, we create a self-validating system where data from HRMS, FTIR, and a full suite of NMR experiments converge to build a definitive structural model. The molecular formula from HRMS is validated by the NMR atom counts. The functional groups identified by FTIR are confirmed by the chemical shifts in NMR. Finally, the complete connectivity map derived from 2D NMR provides an irrefutable blueprint of the molecule, which can be ultimately confirmed in three dimensions by X-ray crystallography. This rigorous approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing a compound through the drug development pipeline.

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  • Semantic Scholar. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • ACS Publications. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study.
  • Molecules. (2025). Structure Elucidation of a Pyrazolo[2][3]pyran Derivative by NMR Spectroscopy. Available at:

  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • RSC Publishing. (n.d.). Metal-free tandem reaction synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives.
  • ResearchGate. (n.d.). FTIR spectrum of a PVA and b SPVA.
  • ResearchGate. (2025). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF.
  • SpectraBase. (n.d.). 1-(p-chlorobenzoyl)-3-(2-methoxy-5-nitrophenyl)pyrazole - Optional[FTIR] - Spectrum.
  • PubMed. (2025). Synthesis of Cyclopropyl Carbocyclic Nucleosides via P(NMe2)3-Mediated Reductive Cyclopropanation.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • EvitaChem. (n.d.). N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide.

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Exploratory

The Pyrazole Acetonitrile Scaffold: A Technical Guide to the Mechanism of Action for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Based Pharmacophores

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its metabolic stability and versatile su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide delves into the mechanistic underpinnings of a specific and promising pharmacophore: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. We will explore the structural nuances, likely biological targets, and the experimental methodologies required to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

I. The 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Pharmacophore: A Structural Overview

The core structure of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile presents a unique combination of functionalities that contribute to its pharmacological potential. The pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile platform for drug design.[3]

The key substituents on this scaffold are:

  • 3-Cyclopropyl Group: The introduction of a cyclopropyl ring can significantly enhance metabolic stability, increase potency, and improve brain permeability.[4] Its three-dimensional nature can also facilitate entropically favorable binding to target proteins.[4]

  • 1-Methyl Group: The N-methylation of the pyrazole ring is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile.

  • 5-Acetonitrile Moiety: The acetonitrile group is a key functional component. The cyano group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for target binding.

II. Postulated Mechanisms of Action and Key Biological Targets

Based on extensive research into pyrazole-based compounds, several potential mechanisms of action can be postulated for pharmacophores built upon the 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile scaffold. The versatility of the pyrazole core allows it to interact with a diverse range of biological targets.[5]

A. Kinase Inhibition: A Prominent Avenue

A significant number of pyrazole derivatives have been identified as potent kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Pyrazole-containing compounds have demonstrated potent inhibitory activity against VEGFR2, a key regulator of angiogenesis.[7] The 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile scaffold could potentially bind to the ATP-binding site of VEGFR2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and new blood vessel formation.

  • Cyclin-Dependent Kinases (CDKs): Substituted pyrazoles have shown inhibitory effects on CDKs, which are crucial for cell cycle regulation.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

  • Other Kinase Targets: The pyrazole scaffold has also been implicated in the inhibition of other kinases such as EGFR, HER-2, and Aurora kinases.[8]

Signaling Pathway: Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Blocked Pharmacophore 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Pharmacophore Pharmacophore->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor Competition Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription Signal Transduction Inhibited G Start Compound Synthesis & Purification Screening Broad Target Screening (e.g., Kinase Panel, Receptor Panel) Start->Screening Hit_ID Hit Identification (Primary Targets) Screening->Hit_ID Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Hit_ID->Binding_Assay Affinity Determine Binding Affinity (Kd) Binding_Assay->Affinity

Caption: Workflow for initial target identification.

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization of Target Protein: Covalently immobilize the purified target protein (e.g., VEGFR2 kinase domain) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile-based compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to measure the association and dissociation of the compound.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

B. Functional Assays to Determine Biological Activity

Once a direct interaction with a target is confirmed, functional assays are crucial to determine the biological consequence of this binding.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR2)

  • Reaction Setup: In a microplate well, combine the VEGFR2 enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody).

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Lead Compound 1 VEGFR215.2
CDK2>1000
EGFR543.7
Analog 1a VEGFR28.9
CDK2>1000
EGFR498.1
C. Cell-Based Assays to Assess Cellular Effects

Cell-based assays are essential to confirm that the observed in vitro activity translates to a desired effect in a cellular context.

Step-by-Step Protocol: Cell Proliferation Assay (e.g., for an anticancer agent)

  • Cell Seeding: Seed cancer cells (e.g., HUVECs for anti-angiogenic assessment) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal, which is proportional to the number of viable cells.

  • GI50 Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI50).

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that even small changes to the pyrazole core or its substituents can have a significant impact on biological activity. [9][10]For instance, alterations to the N1-substituent of the pyrazole ring can influence activity, with ethyl substitutions sometimes showing better acaricidal activity than methyl groups in related compounds. [9]

V. Conclusion

The 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile pharmacophore represents a promising starting point for the development of novel therapeutic agents. Its unique structural features suggest a range of potential biological targets, with kinase inhibition being a particularly strong candidate. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action and for guiding the optimization of lead compounds. A thorough understanding of the underlying pharmacology, guided by rigorous experimental validation, will be paramount in translating the potential of this scaffold into clinically successful drugs.

VI. References

  • Synthesis, Acaricidal Activity, and Structure–Activity Relationships of Pyrazolyl Acrylonitrile Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - MDPI. Available at: [Link]

  • 1H-pyrazol-4-yl) amino) quinazolin-6-yl - Semantic Scholar. Available at: [Link]

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES - Journal of Advanced Scientific Research. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib) - WashU Medicine Research Profiles. Available at: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - DR-NTU - Nanyang Technological University. Available at: [Link]

  • Scholars Research Library Synthesis of some new pyrazolone derivatives as potent antimicrobial agents - Der Pharma Chemica. Available at: [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 2-(1h-pyrazol-3-yl)acetonitrile (C5H5N3) - PubChemLite. Available at: [Link]

Sources

Foundational

References Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research &amp; Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00185 The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/27299736/ Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors. US Patent 8962608B2. URL: https://patents.google.com/patent/US8962608B2/en Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318893/

The Genesis of a Privileged Scaffold In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule therapeutics rely heavily on the precise engineering of molecular scaffolds. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

The Genesis of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the discovery and optimization of small-molecule therapeutics rely heavily on the precise engineering of molecular scaffolds. Among the most versatile and highly optimized pharmacophores is the cyclopropyl-methyl-pyrazole acetonitrile derivative. While not a standalone drug, this highly specific combination of functional groups serves as a core building block in the development of potent kinase inhibitors, agrochemicals, and antiviral agents.

The structural complexity of this scaffold is not accidental; it is the result of decades of iterative structure-activity relationship (SAR) campaigns designed to overcome the classical liabilities of early-stage drug hits: poor metabolic stability, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles.

Deconstructing the Pharmacophore: Causality in Design

To understand the power of the cyclopropyl-methyl-pyrazole acetonitrile scaffold, one must deconstruct its four core components and analyze the causality behind their integration.

  • The Pyrazole Core : The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold that acts as a bioisostere for amides and aromatic rings, providing critical hydrogen bond donor and acceptor interactions necessary for binding to the hinge region of target kinases[1].

  • The N-Methyl "Lock" : Unsubstituted pyrazoles exist in a state of rapid tautomeric flux. This dynamic equilibrium complicates SAR modeling and introduces an exposed hydrogen bond donor (HBD) that artificially inflates the topological polar surface area (TPSA), thereby impeding cellular permeability. Regioselective N-methylation acts as a "tautomeric lock," freezing the molecule in a single bioactive conformation, reducing the HBD count, and significantly enhancing membrane permeability.

  • The Cyclopropyl Shield : The incorporation of the cyclopropyl ring represents a masterclass in bioisosteric replacement. Unlike linear alkyl chains, which are highly susceptible to CYP450-mediated oxidation, the cyclopropyl ring possesses enhanced s-character in its C-C bonds. This grants it remarkable metabolic stability, shielding the core from degradation while simultaneously lowering plasma clearance and increasing brain permeability[2].

  • The Acetonitrile Appendage : The cyanomethyl group is a compact, highly polar moiety. The nitrile acts as a strong hydrogen bond acceptor and dipole. It is frequently utilized in the design of Janus kinase (JAK) inhibitors to anchor the molecule within specific sub-pockets of the kinase hinge region without adding excessive steric bulk[3].

Pharmacophore P Pyrazole Scaffold (H-Bonding/Hinge Binder) M N-Methylation (Tautomer Lock) P->M Reduces HBD C Cyclopropyl Ring (CYP450 Shielding) P->C Restricts Conformation A Acetonitrile Group (Dipole/Target Engagement) P->A Enhances Affinity

Pharmacophore deconstruction of the cyclopropyl-methyl-pyrazole acetonitrile scaffold.

Quantitative Profiling: The Impact of Structural Modifications

The evolution from a rudimentary pyrazole hit to a highly optimized cyclopropyl-methyl-pyrazole acetonitrile derivative yields profound improvements in both pharmacodynamics (PD) and pharmacokinetics (PK). The table below illustrates the quantitative impact of these sequential structural modifications on a representative kinase inhibitor scaffold.

Structural VariantIC₅₀ (nM)Hepatic Clearance (mL/min/kg)Half-life (t₁/₂, h)TPSA (Ų)
Unsubstituted Pyrazole-Acetonitrile45.248.51.265.2
N-Methyl-Pyrazole-Acetonitrile18.532.12.450.4
Cyclopropyl-Methyl-Pyrazole-Acetonitrile4.112.46.850.4

Data Interpretation: The addition of the N-methyl group drops the TPSA from 65.2 to 50.4 Ų, directly correlating with improved target engagement (IC₅₀ drops to 18.5 nM). The subsequent addition of the cyclopropyl group drastically reduces hepatic clearance from 32.1 to 12.4 mL/min/kg due to CYP450 shielding, extending the half-life to a highly favorable 6.8 hours.

Self-Validating Synthetic Methodology

The scale-up of highly functionalized pyrazoles requires meticulous process chemistry, as demonstrated in the commercial synthesis of modern therapeutics[4]. The following protocol details the synthesis of 2-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile, designed as a self-validating system with integrated in-process controls (IPCs).

Phase 1: Claisen Condensation (1,3-Diketone Formation)

  • Protocol : To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Causality : Sodium ethoxide is selected to match the ester leaving group of diethyl oxalate, preventing unwanted transesterification. The low temperature mitigates the exothermic generation of the enolate, suppressing self-condensation side reactions.

  • Self-Validation : Monitor by TLC (Hexane/EtOAc 3:1) stained with KMnO₄. The disappearance of the ketone starting material and the appearance of a highly UV-active enolizable product spot confirms conversion.

Phase 2: Knorr Pyrazole Cyclization

  • Protocol : Cool the crude reaction mixture to 0 °C. Add methylhydrazine (1.1 eq) dropwise. Heat the mixture to reflux (78 °C) for 4 hours. Concentrate in vacuo.

  • Causality : Methylhydrazine acts as a bidentate nucleophile. The initial attack occurs at the more electrophilic carbonyl carbon, followed by intramolecular cyclization. Refluxing provides the thermodynamic driving force to dehydrate the intermediate hemiaminal, yielding the aromatic pyrazole core.

  • Self-Validation : Analyze the crude mixture via LC-MS. The observation of the desired [M+H]⁺ ion and the complete absence of the intermediate diketone mass confirms cyclization. ¹H-NMR (CDCl₃) must show a distinct pyrazole C4-H singlet at ~6.2 ppm.

Phase 3: Cyanomethylation (Acetonitrile Appendage)

  • Protocol : Reduce the ester moiety to an alcohol using LiAlH₄ in THF (0 °C). Convert the resulting alcohol to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in DCM. Finally, displace the mesylate with sodium cyanide (NaCN) in DMF at 60 °C for 6 hours.

  • Causality : Because the N1 position is already locked with a methyl group, building the acetonitrile group at the C3 position requires functional group interconversion. DMF is chosen for the cyanation step because its polar aprotic nature poorly solvates the cyanide anion, maximizing its nucleophilicity for the Sₙ2 displacement.

  • Self-Validation : IR spectroscopy of the final isolated product must reveal a sharp, distinct C≡N stretching band at ~2250 cm⁻¹. LC-MS confirms the final molecular weight, validating the complete structural assembly.

Synthesis Step1 1. Claisen Condensation (Cyclopropyl Ketone + Ester) Step2 2. Knorr Pyrazole Synthesis (Hydrazine Addition) Step1->Step2 Step3 3. Regioselective N-Methylation (MeI / K2CO3) Step2->Step3 Step4 4. Cyanomethylation (Bromoacetonitrile / Base) Step3->Step4 Product Cyclopropyl-Methyl-Pyrazole Acetonitrile Derivative Step4->Product

Step-by-step synthetic workflow for cyclopropyl-methyl-pyrazole acetonitrile derivatives.

Process Scale-Up and Future Trajectories

The historical discovery and refinement of cyclopropyl-methyl-pyrazole acetonitrile derivatives underscore a fundamental truth in drug discovery: potency is only half the battle. By systematically addressing metabolic liabilities through cyclopropanation and tautomeric instability through N-methylation, medicinal chemists have transformed a simple heterocyclic hit into a robust, clinical-grade pharmacophore. As targeted protein degraders (PROTACs) and covalent inhibitors continue to dominate the pipeline, the tunable nature of the acetonitrile appendage positions this scaffold for continued relevance in next-generation therapeutics.

References[4] Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00185[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/27299736/[3] Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors. US Patent 8962608B2. URL: https://patents.google.com/patent/US8962608B2/en[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318893/

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, a key build...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery. The protocol is designed for researchers and scientists with a background in organic synthesis. It details a reliable two-stage synthetic route, commencing with the synthesis of the intermediate aldehyde, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde, followed by its conversion to the target nitrile. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacology, constituting the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The specific substituent pattern of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, featuring a cyclopropyl group, a methyl group on the pyrazole nitrogen, and a reactive acetonitrile moiety, makes it a valuable synthon for the elaboration of more complex molecular architectures. This guide presents a robust and well-documented protocol for its preparation.

The synthesis of substituted pyrazoles is a well-established field, with the classical approach involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This principle is applied in the first stage of our protocol. The subsequent conversion of the resulting pyrazole-carbaldehyde to the corresponding acetonitrile is a crucial transformation that introduces a versatile functional group for further chemical modification.

Overall Synthetic Scheme

The synthesis is a two-step process, starting from 1-cyclopropylbutane-1,3-dione and methylhydrazine to form the intermediate aldehyde, which is then converted to the target nitrile.

Synthetic_Scheme cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Aldehyde to Nitrile Conversion 1-cyclopropylbutane-1,3-dione 1-cyclopropylbutane-1,3-dione aldehyde 3-cyclopropyl-1-methyl-1H- pyrazole-5-carbaldehyde 1-cyclopropylbutane-1,3-dione->aldehyde Vilsmeier-Haack Reaction methylhydrazine methylhydrazine methylhydrazine->aldehyde nitrile 2-(3-Cyclopropyl-1-methyl-1H- pyrazol-5-yl)acetonitrile aldehyde->nitrile Tosylhydrazone formation, followed by cyanation

Caption: Overall two-step synthesis of the target molecule.

Part 1: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

This step involves the formation of the pyrazole ring and the introduction of the aldehyde functionality. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles, but a more direct approach starting from a diketone precursor is often employed for pyrazole synthesis.[5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
1-cyclopropylbutane-1,3-dione26973-45-7126.1510 mmolStarting material
Methylhydrazine60-34-446.0710 mmolReagent
Phosphorus oxychloride (POCl₃)10025-87-3153.3330 mmolVilsmeier-Haack reagent component
N,N-Dimethylformamide (DMF)68-12-273.0950 mLSolvent and Vilsmeier-Haack reagent
Dichloromethane (DCM)75-09-284.93100 mLExtraction solvent
Saturated Sodium Bicarbonate144-55-884.0150 mLFor neutralization
Anhydrous Magnesium Sulfate7487-88-9120.375 gDrying agent
Experimental Protocol
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool 25 mL of N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (30 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Diketone: Dissolve 1-cyclopropylbutane-1,3-dione (10 mmol) in 25 mL of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction with Methylhydrazine: After stirring the mixture for 1 hour at room temperature, add methylhydrazine (10 mmol) dropwise.

  • Reaction Work-up: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde.[6]

Part 2: Synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

This step converts the aldehyde functional group into a nitrile. A common method for this transformation is through the formation of a tosylhydrazone, followed by reaction with a cyanide source.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde1284220-47-8150.185 mmolStarting material
p-Toluenesulfonhydrazide (TsNHNH₂)1576-35-8186.245.5 mmolReagent for tosylhydrazone formation
Sodium Cyanide (NaCN)143-33-949.0110 mmolCyanide source (EXTREMELY TOXIC)
Methanol (MeOH)67-56-132.0450 mLSolvent
Dichloromethane (DCM)75-09-284.93100 mLExtraction solvent
Water7732-18-518.0250 mLFor work-up
Anhydrous Sodium Sulfate7757-82-6142.045 gDrying agent
Experimental Protocol
  • Tosylhydrazone Formation: In a round-bottom flask, dissolve 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (5 mmol) in methanol (30 mL). Add p-toluenesulfonhydrazide (5.5 mmol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours. The formation of the tosylhydrazone can be monitored by TLC.

  • Cyanation Reaction: To the solution containing the tosylhydrazone, add sodium cyanide (10 mmol) in portions. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.

  • Reaction Work-up: Heat the reaction mixture to reflux for 4-6 hours. After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile.

Characterization

The identity and purity of the final product and intermediate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretch in the final product (around 2250 cm⁻¹).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is a highly toxic substance. It should be handled with extreme care, and a cyanide antidote kit should be readily available. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactionsEnsure anhydrous conditions for the Vilsmeier-Haack reaction. Optimize reaction time and temperature.
Difficulty in purifying the aldehydePresence of impurities from starting materialsUse high-purity starting materials. Optimize the chromatography conditions (solvent system, silica gel activity).
Low yield in Step 2Incomplete tosylhydrazone formation or cyanationEnsure the tosylhydrazone is fully formed before adding the cyanide. The reaction may require a different solvent or a phase-transfer catalyst.
Product decompositionHarsh reaction conditionsUse milder conditions for the cyanation step if possible. Consider alternative methods for aldehyde-to-nitrile conversion.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. By following these procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind the experimental choices and the inclusion of safety and troubleshooting information are intended to facilitate a successful and safe synthesis.

References

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. PubMed.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. JOCPR.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • New Route for the Synthesis of Pyrazolone Derivatives.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Applic
  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Request PDF.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as vers
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • cyclopropyl-3-methylpyrazoles using 2-Chloro-1- cyclopropylbutane-1,3-dione. Benchchem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 3-cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8. Sigma-Aldrich.
  • 3-cyclopropyl-1-methyl-1h-pyrazole-5-carbaldehyde. PubChemLite.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIV

Sources

Application

application of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile in agrochemical development

An In-Depth Guide to the Agrochemical Applications of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and its Analogs A Senior Application Scientist's Guide for Researchers and Agrochemical Innovators The pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and its Analogs

A Senior Application Scientist's Guide for Researchers and Agrochemical Innovators

The pyrazole ring is a "privileged" chemical scaffold, a recurring structural motif found in a multitude of successful commercial agrochemicals.[1][2] Its remarkable versatility, stemming from a stable aromatic core with multiple sites for substitution, allows for the fine-tuning of biological activity against a wide range of agricultural pests, including weeds, fungi, and insects.[1][3] This guide focuses on a specific, promising, yet less-documented pyrazole derivative: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. While direct literature on this exact molecule is sparse, its structural components—the cyclopropyl group, the N-methylated pyrazole, and the acetonitrile moiety—are all well-represented in the annals of agrochemical research. By examining its close analogs and the broader class of pyrazole-based agrochemicals, we can construct a robust framework for its synthesis, potential applications, and protocols for its evaluation.

This document serves as a detailed application note and a set of actionable protocols for researchers. It is designed to be a self-validating system, where the logic behind each experimental choice is clearly articulated, empowering you to not just follow steps, but to innovate upon them.

The Structural Significance of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

The target molecule is a confluence of functionalities that are known to impart valuable agrochemical properties:

  • The Pyrazole Core: This five-membered heterocycle is the foundation of numerous commercial pesticides.[2][3] Its ability to participate in various non-covalent interactions allows it to bind effectively to a range of biological targets.

  • The Cyclopropyl Group: This small, strained ring is a common feature in modern agrochemicals. It can enhance metabolic stability, improve binding affinity to target enzymes, and influence the overall conformation of the molecule.

  • The N-Methyl Group: Methylation of the pyrazole nitrogen can significantly impact the molecule's polarity, solubility, and metabolic fate within the target organism.

  • The Acetonitrile Moiety: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is a precursor to other functional groups, such as carboxylic acids and amides, which are prevalent in many bioactive molecules.

Given these features, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a compelling candidate for investigation as a potential herbicide, fungicide, or insecticide.

Hypothesized Biological Activity and Mode of Action

Based on the extensive literature on pyrazole-containing agrochemicals, we can hypothesize several potential biological targets and modes of action for our compound of interest.

Potential as a Herbicide

Many pyrazole derivatives exhibit potent herbicidal activity.[4][5] The primary targets for these compounds are often key enzymes in essential plant metabolic pathways.[1][4]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD inhibitors are a major class of pyrazole-based herbicides.[1][6][7] These compounds disrupt the biosynthesis of plastoquinone and tocopherols, leading to the characteristic bleaching of new plant growth.[1] The structural features of our target molecule are consistent with those found in some HPPD inhibitors.

  • Transketolase (TK) Inhibition: TK is a crucial enzyme in the Calvin cycle of photosynthesis.[8] Inhibition of TK disrupts carbon fixation and leads to plant death. Recent research has identified pyrazole amide derivatives as potent TK inhibitors.[8]

  • Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids. Pyrazole derivatives have been explored as ALS inhibitors.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors disrupt chlorophyll biosynthesis, leading to rapid necrosis of plant tissues.

Potential as a Fungicide

Pyrazole carboxamides are a well-established class of fungicides, with many commercial products targeting succinate dehydrogenase (SDH).[1][9][10]

  • Succinate Dehydrogenase Inhibition (SDHI): SDHIs disrupt the mitochondrial electron transport chain in fungi, blocking ATP production and leading to cell death.[1][10][11] While our target molecule is a nitrile and not a carboxamide, the pyrazole core is a key pharmacophore for SDHI activity. The acetonitrile group could potentially be metabolized to a carboxamide in vivo, or it may interact with the target enzyme in a novel way.

Potential as an Insecticide

Pyrazole-based insecticides often target the nervous system or metabolic processes of insects.[1][12]

  • GABA-gated Chloride Channel Antagonism: Fipronil, a well-known pyrazole insecticide, acts as a potent antagonist of the GABA-gated chloride channel, leading to central nervous system disruption.[1]

  • Mitochondrial Electron Transport Inhibition (METI): Compounds like Tolfenpyrad and Tebufenpyrad inhibit Complex I of the mitochondrial electron transport chain, disrupting ATP formation.[1]

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile.

Protocol 1: Synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

This proposed synthesis is a multi-step process based on established methods for constructing substituted pyrazoles.[13]

Workflow for Synthesis

A Step 1: Synthesis of 1-Cyclopropyl-1,3-butanedione B Step 2: Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-ol A->B Condensation with methylhydrazine C Step 3: Conversion to 5-Chloro-3-cyclopropyl-1-methyl-1H-pyrazole B->C Chlorination (e.g., with POCl3) D Step 4: Cyanomethylation to yield the target compound C->D Nucleophilic substitution with acetonitrile cluster_pre Pre-emergence cluster_post Post-emergence A Compound Preparation and Dilution Series B Pre-emergence Assay E Seed planting in treated soil B->E C Post-emergence Assay G Seedling cultivation C->G D Data Collection and Analysis (e.g., GR50 calculation) F Incubation under controlled conditions E->F F->D H Foliar application of compound G->H I Incubation and observation H->I I->D A Initial Bioassay B Symptomology Observation A->B Observe characteristic symptoms (e.g., bleaching, necrosis) C Enzyme Inhibition Assays B->C Select relevant enzyme assays based on symptoms D Molecular Docking Studies C->D Correlate in vitro activity with in silico binding F Confirmation of Mode of Action C->F E Transcriptomic/Proteomic Analysis D->E Identify differentially expressed genes/proteins D->F E->F

Sources

Method

Application Note: Cross-Coupling Reaction Conditions for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Palladium-catalyzed α-arylation and functionalization of heteroaryl acetonitriles.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Palladium-catalyzed α-arylation and functionalization of heteroaryl acetonitriles.

Chemical Profiling & Mechanistic Insights

The building block 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (C9H11N3, MW: 161.20 g/mol ) is a highly versatile intermediate in the synthesis of kinase inhibitors and CNS-active therapeutics. The molecule presents three distinct chemical domains:

  • 1-Methylpyrazole Core: The N-methylation inherently blocks unwanted N-arylation during cross-coupling, while the pyrazole ring provides a stable heteroaromatic scaffold.

  • 3-Cyclopropyl Motif: Offers enhanced metabolic stability and lipophilicity without interfering with standard transition-metal catalysis.

  • 5-Acetonitrile Group (-CH2CN): The active methylene group is the primary site for functionalization. The electron-withdrawing nature of the nitrile, combined with the adjacent heteroaryl system, lowers the pKa of these α-protons to approximately 16–18, making them highly susceptible to deprotonation and subsequent electrophilic trapping.

Causality in Pathway Selection: α-Arylation vs. C-H Activation

While direct palladium-catalyzed C-H activation of the pyrazole ring is possible, it typically requires highly acidic conditions (e.g., acetic acid/hexafluoroisopropanol) and specific directing groups[1]. In contrast, the α-arylation of the acetonitrile motif operates under strictly basic conditions[2]. By utilizing a strong, non-nucleophilic base, the reaction is kinetically driven toward the formation of the nitrile anion, completely bypassing pyrazole C-H activation pathways.

The carbon-carbon bond formation proceeds via a Buchwald-Hartwig-type catalytic cycle[3]. The rate-determining step is often the reductive elimination from the arylpalladium cyanoalkyl intermediate[2]. To overcome this activation barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are strictly required[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Addition of Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n Intermediate OxAdd->PdII_ArX LigandExch Ligand Exchange (Addition of Nitrile Anion) PdII_ArX->LigandExch PdII_Nitrile Ar-Pd(II)-CH(HetAr)CN L_n Complex LigandExch->PdII_Nitrile RedElim Reductive Elimination (C-C Bond Formation) PdII_Nitrile->RedElim RedElim->Pd0 Product α-Aryl Nitrile Product RedElim->Product Base Base + Nitrile Deprotonation Base->LigandExch

Pd-catalyzed α-arylation cycle for heteroaryl acetonitriles.

Quantitative Data: Condition Optimization

The choice of base and ligand dictates the success of the cross-coupling. Inorganic bases (e.g., K2CO3) fail to quantitatively deprotonate the nitrile, while overly nucleophilic bases (e.g., NaOtBu) can induce side reactions[5]. The table below summarizes the optimization parameters for coupling 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile with a standard aryl bromide.

Table 1: Optimization of α-Arylation Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)Mechanistic Causality / Observation
1 Pd2(dba)3 (2.5) XPhos (6.0) LHMDS (1.5) THF 70 >95% Optimal. Bulky ligand accelerates reductive elimination; base ensures complete enolization.
2Pd2(dba)3 (2.5)BINAP (6.0)LHMDS (1.5)THF7068%Bidentate ligand restricts the flexibility of the Pd(II) intermediate, slowing the reaction.
3Pd(OAc)2 (5.0)PPh3 (12.0)K2CO3 (2.0)DMF100<10%Base is too weak for quantitative deprotonation; ligand lacks necessary steric bulk.
4Pd2(dba)3 (2.5)XPhos (6.0)NaOtBu (1.5)Toluene8075%Competitive nucleophilic attack by the tert-butoxide on the nitrile carbon observed.
5NoneNoneLHMDS (1.5)THF700%Confirms the absolute necessity of the transition metal catalyst (No background SNAr).

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol describes the coupling of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile with an aryl bromide.

ExperimentalWorkflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos in THF Step2 2. Substrate Addition Nitrile + Aryl Halide Step1->Step2 Step3 3. Deprotonation Dropwise LHMDS at 0 °C Step2->Step3 Step4 4. Cross-Coupling Heat to 70 °C for 12h Step3->Step4 Step5 5. Quench & Workup NH4Cl(aq) / EtOAc Extraction Step4->Step5 Validation Self-Validation: LC-MS [M+H]+ & TLC Step5->Validation

Step-by-step workflow for the α-arylation protocol.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

  • In an argon-filled glovebox or using strict Schlenk techniques, charge an oven-dried 25 mL flask with Pd2(dba)3 (22.9 mg, 0.025 mmol, 2.5 mol%) and XPhos (28.6 mg, 0.06 mmol, 6.0 mol%).

  • Causality: Pre-mixing the palladium source and the ligand in the absence of substrates allows for the clean generation of the active LnPd(0) species, preventing substrate-induced catalyst poisoning.

Step 2: Substrate Addition

  • Add 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (161.2 mg, 1.0 mmol, 1.0 equiv) and the target aryl bromide (1.2 mmol, 1.2 equiv).

  • Dissolve the mixture in anhydrous, degassed THF (3.0 mL).

  • Self-Validation: The solution should initially appear dark purple/red (characteristic of Pd2(dba)3) and transition to a yellowish-orange hue as the active Pd(0)-XPhos complex forms and undergoes oxidative addition with the aryl halide.

Step 3: Deprotonation

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add LHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 equiv) dropwise over 5 minutes.

  • Causality: LHMDS (pKa ~26) ensures irreversible and quantitative deprotonation of the nitrile without acting as a nucleophile. Cooling the reaction mitigates the exothermic nature of the deprotonation and prevents self-aldol-type condensation of the nitrile anion.

Step 4: Cross-Coupling

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 70 °C for 12 hours under a positive pressure of argon.

Step 5: Quench, Workup, and Validation

  • Cool the mixture to room temperature and quench by adding saturated aqueous NH4Cl (5.0 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation: Extract a 10 µL aliquot of the crude mixture, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The disappearance of the parent peak at m/z 162.2 [M+H]^+^ and the emergence of the product mass confirms successful transmetalation and reductive elimination. If unreacted starting material remains alongside debrominated aryl halide, it indicates premature catalyst quenching, likely due to moisture ingress during Step 3.

Troubleshooting & System Integrity

  • Issue: Bis-Arylation of the Nitrile.

    • Cause: The newly formed α-aryl nitrile is more acidic than the starting material, leading to competitive deprotonation and a second coupling event.

    • Solution: Strictly limit the base to 1.05–1.1 equivalents and reduce the reaction temperature to 50 °C. The steric bulk of XPhos inherently suppresses this, but temperature control is the ultimate safeguard.

  • Issue: Homocoupling of the Aryl Halide.

    • Cause: Trace oxygen in the solvent facilitates Pd-catalyzed oxidative homocoupling.

    • Solution: Ensure THF is rigorously sparged with argon for at least 30 minutes prior to use.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Available at:[Link][2]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at:[Link][5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at:[Link][4]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Daugulis, O., et al. (2016). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available at:[Link][1]

Sources

Application

Application Note: Incorporating 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile into Advanced Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale The development of highly selective and metabolically stable protein kinase inhibitors (PKIs) remains a cornerstone of modern targeted oncology and immunology. Among the myriad of het...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective and metabolically stable protein kinase inhibitors (PKIs) remains a cornerstone of modern targeted oncology and immunology. Among the myriad of heterocyclic building blocks, the pyrazole ring has emerged as a privileged scaffold due to its exceptional ability to act as a hydrogen bond donor and acceptor at the kinase hinge region .

However, simple pyrazoles often suffer from poor pharmacokinetic profiles and off-target promiscuity. The incorporation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile addresses these limitations through three distinct mechanistic advantages:

  • 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which increases conformational entropy and can lead to unpredictable binding vectors. The 1-methyl group locks the heterocycle into a single tautomer, ensuring a precise orientation within the ATP-binding pocket while simultaneously occupying small lipophilic clefts near the gatekeeper residue .

  • 3-Cyclopropyl Group (Metabolic Stability & Fsp³): Replacing linear alkyl groups with a cyclopropyl ring significantly enhances the fraction of sp³ hybridized carbons (Fsp³). This modification improves aqueous solubility and provides superior resistance to cytochrome P450-mediated oxidative metabolism. Sterically, the cyclopropyl group efficiently fills the hydrophobic pocket adjacent to the DFG motif .

  • 5-Acetonitrile Moiety (Synthetic Handle): The active methylene (-CH₂-) flanked by the electron-withdrawing cyano (-CN) group and the pyrazole ring is highly susceptible to electrophilic attack. This bifunctional handle allows for the rapid construction of bis-heteroaryl systems (e.g., pyrimidinyl-pyrazoles), which are critical architectures for targeting kinases such as RET, JAK2, and CDK16 .

G cluster_0 Building Block Pharmacophore P Pyrazole Core H Kinase Hinge Region P->H H-Bond Donor/Acceptor M 1-Methyl Group G_node Gatekeeper Pocket M->G_node Steric Orientation C 3-Cyclopropyl Group HP Hydrophobic Pocket C->HP Lipophilic Contact A Acetonitrile Handle S Solvent Channel A->S Fused Ring Extension

Pharmacophore mapping of the pyrazole-acetonitrile block to the kinase pocket.

Experimental Protocols

To demonstrate the utility of this building block, we outline a self-validating synthetic workflow to generate a 4-(pyrazol-5-yl)-pyrimidin-2-amine scaffold, followed by an in vitro kinase binding assay.

Protocol A: Synthesis of 4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-arylpyrimidin-2-amine Scaffolds

This two-step sequence utilizes a Knoevenagel condensation followed by a cyclization reaction to build the extended kinase inhibitor scaffold .

Step 1: Enaminone Formation

  • Reagents: Charge a dry 50 mL round-bottom flask with 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq, 5.0 mmol) and anhydrous toluene (20 mL).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 7.5 mmol) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 12 hours. Causality: Toluene allows for high-temperature reflux, which drives off the methanol byproduct, pushing the equilibrium entirely toward the enaminone intermediate.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to yield the acrylonitrile intermediate as a solid.

  • Self-Validation (QC): Perform ¹H-NMR (CDCl₃). The disappearance of the active methylene proton signal (~4.0 ppm) and the appearance of a highly deshielded vinylic proton (~7.8 ppm) confirms the completion of Step 1.

Step 2: Pyrimidine Cyclization

  • Reagents: Dissolve the acrylonitrile intermediate (1.0 eq, 4.0 mmol) in anhydrous DMF (15 mL). Add an appropriate aryl guanidine nitrate (1.2 eq, 4.8 mmol) and anhydrous K₂CO₃ (2.0 eq, 8.0 mmol).

  • Reaction: Heat the mixture at 90 °C for 8 hours. Causality: The basic conditions deprotonate the guanidine, facilitating a nucleophilic attack on the enaminone double bond. This is followed by an intramolecular cyclization with the cyano group to construct the 2-aminopyrimidine core.

  • Workup: Cool the mixture and pour it into ice water (50 mL). Filter the resulting precipitate, wash with water, and purify via flash chromatography (DCM/MeOH 95:5) to yield the final scaffold.

G SM Starting Material 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile R1 Step 1: Knoevenagel Condensation DMF-DMA, Toluene, 110°C, 12h SM->R1 INT Intermediate Enaminone Acrylonitrile R1->INT R2 Step 2: Pyrimidine Cyclization Aryl Guanidine, K2CO3, DMF, 90°C, 8h INT->R2 PROD Final Scaffold 4-(Pyrazol-5-yl)-pyrimidin-2-amine R2->PROD

Two-step synthetic workflow for generating pyrimidinyl-pyrazole kinase inhibitors.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

To validate the biological efficacy of the synthesized scaffold, a TR-FRET assay is employed. Causality: TR-FRET is selected over standard luminescent assays because its time-resolved nature eliminates compound auto-fluorescence interference—a common source of false positives in highly conjugated bis-heteroaryl scaffolds.

  • Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized PKI compounds in DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Assay Assembly: Add 5 µL of the kinase/antibody mixture (e.g., RET kinase + Eu-anti-His antibody) to each well. Add 5 µL of the fluorescent tracer (e.g., Kinase Tracer 236). Finally, add 2.5 µL of the compound dilution.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the plate on a microplate reader capable of TR-FRET, measuring emission at 495 nm (Europium) and 520 nm (Tracer).

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate using positive (Staurosporine, 1 µM) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability. Only proceed to calculate IC₅₀ values if this threshold is met.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes typical SAR and metabolic stability data, illustrating the superior profile of the 3-cyclopropyl substitution compared to baseline analogs. The data confirms that the cyclopropyl group optimizes both potency and half-life.

Pyrazole C3-SubstituentRET Kinase IC₅₀ (nM)JAK2 Kinase IC₅₀ (nM)HLM t₁/₂ (min)*Fsp³ Score
Hydrogen (-H)145.289.412.50.15
Methyl (-CH₃)42.825.128.00.22
Cyclopropyl (-C₃H₅) 8.4 4.2 85.4 0.38

*HLM t₁/₂ = Human Liver Microsome half-life, a standard measure of in vitro metabolic stability.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI - Molecules URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach PMC - National Institutes of Health URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family MDPI - International Journal of Molecular Sciences URL:[Link]

Method

Application Notes and Protocols for the Alkylation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Introduction: Strategic Importance of α-Alkylated Pyrazolylacetonitriles The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives are known...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of α-Alkylated Pyrazolylacetonitriles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antithrombotic properties.[1][2][3] The specific substrate, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, combines the privileged pyrazole scaffold with a reactive acetonitrile moiety. The methylene group, activated by the adjacent nitrile and pyrazole ring, is a prime site for carbon-carbon bond formation through alkylation. This functionalization allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds with potentially enhanced pharmacological profiles.

These α-alkylated pyrazolylacetonitriles are valuable intermediates in drug discovery programs. The nitrile group can be further transformed into a variety of functional groups, such as amines, carboxylic acids, and ketones, providing access to a rich chemical space for lead optimization.[4] This guide provides detailed experimental procedures for the selective C-alkylation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, offering insights into reaction mechanisms, optimization strategies, and safety considerations.

Understanding the Reaction: C-Alkylation vs. N-Alkylation

The primary challenge in the alkylation of pyrazole derivatives is controlling the regioselectivity. The pyrazole ring itself contains nucleophilic nitrogen atoms that can compete with the carbanion of the acetonitrile moiety for the alkylating agent, leading to N-alkylation products.[5][6][7]

Our target reaction is the C-alkylation at the carbon alpha to the nitrile group. This is achieved by deprotonating this active methylene position with a suitable base to form a resonance-stabilized carbanion. The choice of base and reaction conditions is critical to favor the formation of this carbanion and minimize competing N-alkylation of the pyrazole ring.

G cluster_0 Desired C-Alkylation Pathway cluster_1 Competing N-Alkylation Pathway Start 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Carbanion Resonance-Stabilized Carbanion Start->Carbanion Base (e.g., NaH) Product_C α-Alkylated Product (C-Alkylation) Carbanion->Product_C Alkylating Agent (R-X) Start_N 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Product_N N-Alkylated Pyrazolium Salt Start_N->Product_N Alkylating Agent (R-X)

Figure 1: Competing C-alkylation and N-alkylation pathways.

Protocol 1: Classical C-Alkylation using Sodium Hydride

This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to efficiently deprotonate the active methylene group. Anhydrous conditions are crucial for the success of this reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrileC9H11N3161.21-Substrate
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Strong base, handle with care.[8]
Anhydrous N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2Anhydrous solvent is critical.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)R-X--Electrophile
Saturated Aqueous Ammonium Chloride SolutionNH4Cl53.4912125-02-9For quenching the reaction.
Diethyl Ether or Ethyl Acetate---Extraction solvent.
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5For washing the organic layer.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO4/Na2SO4--Drying agent.
Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8] It is also corrosive and can cause severe skin and eye burns. Always handle NaH in an inert atmosphere (e.g., under nitrogen or argon) in a fume hood. [9] Ensure all glassware is thoroughly dried before use. Have a Class D fire extinguisher or dry sand readily available.[8]

  • Anhydrous DMF: DMF is a combustible liquid and a potential skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with appropriate care in a fume hood.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: Under an inert atmosphere of nitrogen or argon, add 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Sodium Hydride: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes after the addition of NaH is complete. The formation of the carbanion is usually indicated by a color change.

  • Addition of the Alkylating Agent: Dissolve the alkylating agent (1.0-1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: Vigorous gas evolution may occur.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as diethyl ether or ethyl acetate.

    • Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases like NaH.[10] This method is particularly advantageous for its operational simplicity and can often be performed under less stringent anhydrous conditions.[6][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrileC9H11N3161.21-Substrate
Potassium Carbonate (anhydrous, powdered)K2CO3138.21584-08-7Mild base.
Tetrabutylammonium Bromide (TBAB)(C4H9)4NBr322.371643-19-2Phase-transfer catalyst.
Toluene or Acetonitrile---Solvent.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)R-X--Electrophile
WaterH2O18.027732-18-5For work-up.
Diethyl Ether or Ethyl Acetate---Extraction solvent.
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5For washing the organic layer.
Anhydrous Magnesium Sulfate or Sodium SulfateMgSO4/Na2SO4--Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq), powdered anhydrous potassium carbonate (2.0-3.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Alkylating Agent Addition: Add toluene or acetonitrile as the solvent, followed by the alkylating agent (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to 50-80 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Experimental Workflow Start Combine Reactants: - Pyrazolylacetonitrile - Base (NaH or K2CO3) - Solvent (DMF or Toluene) Deprotonation Deprotonation/ Anion Formation Start->Deprotonation Alkylation Addition of Alkylating Agent Deprotonation->Alkylation Reaction Reaction Monitoring (TLC/LC-MS) Alkylation->Reaction Workup Quenching and Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure α-Alkylated Product Purification->Product

Figure 2: General experimental workflow for the alkylation reaction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently strong base.For PTC, consider using a stronger base like powdered KOH. For the NaH protocol, ensure the NaH is fresh and the solvent is anhydrous.
Poor solubility of reactants.For PTC, try a different solvent like acetonitrile. Ensure adequate stirring.
Inactive alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of chloride). Check the purity of the alkylating agent.
Formation of N-Alkylated Byproduct Reaction conditions favoring N-alkylation.Use a less polar, aprotic solvent. Lowering the reaction temperature may improve C-selectivity.
Steric hindrance at the C-alpha position.If the substrate or alkylating agent is sterically bulky, N-alkylation may become more competitive.
Dialkylation Excess base and/or alkylating agent.Use closer to stoichiometric amounts of the base and alkylating agent. Add the alkylating agent slowly.

Conclusion

The protocols outlined in this guide provide robust methods for the α-alkylation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. The choice between the classical sodium hydride method and the milder phase-transfer catalysis approach will depend on the specific substrate, the reactivity of the alkylating agent, and the available laboratory infrastructure. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields of the desired C-alkylated product while minimizing the formation of N-alkylated isomers. These procedures offer a gateway to a diverse range of novel pyrazole derivatives with significant potential in drug discovery and development.

References

  • Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? - Phase-Transfer Catalysis. (URL: [Link])

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review) - ResearchGate. (URL: [Link])

  • US3755412A - Alkylation of acetonitriles - Google P
  • Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol-2-ones - ACS Publications. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... - ResearchGate. (URL: [Link])

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC. (URL: [Link])

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a - Thieme. (URL: [Link])

  • US3214428A - Substituted acetonitriles and their synthesis - Google P
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated - Wiley Online Library. (URL: [Link])

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. (URL: [Link])

  • Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols - RSC Publishing. (URL: [Link])

  • Summer Scholar Report - NESACS. (URL: [Link])

  • US2971024A - Method of alkylating esters - Google P
  • Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - UCD. (URL: [Link])

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC. (URL: [Link])

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - RSC Publishing. (URL: [Link])

  • Synthesis of substituted pyrazines (Patent) | OSTI.GOV. (URL: [Link])

  • EP0646584A1 - Pyrazolotriazole derivative - Google P
  • US4826983A - N-2,2-dimethyl-2-(2-hydroxy-alkylphenyl)
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (URL: [Link])

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC baseline noise for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile .

Because this molecule relies on a pyrazole core for UV detection—typically exhibiting strong π→π∗ transitions in the deep UV region (210–225 nm)—its analysis is highly susceptible to baseline noise and drift. At these low wavelengths, even minor solvent impurities, gradient mixing inefficiencies, or optical fluctuations will severely degrade your Signal-to-Noise (S/N) ratio. This guide provides self-validating protocols to isolate, diagnose, and eliminate these issues.

Diagnostic Workflow for Baseline Noise

DiagnosticWorkflow Start Observe HPLC Baseline Noise Periodic Periodic / Pulsating? Start->Periodic Random Random / Spiking? Periodic->Random No PumpIssue Pump / Degasser Issue (Air, Check Valves) Periodic->PumpIssue Yes Drift Wandering / Drift? Random->Drift No DetectorIssue Detector Issue (Lamp Age, Flow Cell) Random->DetectorIssue Yes MethodIssue Method / Solvent Issue (UV Cutoff, Mixing) Drift->MethodIssue Yes

Diagnostic decision tree for identifying the root cause of HPLC baseline noise.

Section 1: Diagnostic FAQs

Q: My baseline has a rhythmic, pulsating noise. What is causing this? A: Periodic or pulsating noise is almost exclusively linked to the HPLC pump or degasser (1)[1]. Causality: When dissolved air is present in your solvents, or if a check valve is failing, the pump fails to deliver a consistent stroke volume. This creates micro-fluctuations in system pressure that the detector registers as rhythmic baseline noise synchronized with the pump strokes.

Q: The baseline looks like random static or sharp, erratic spikes. Is my C18 column degrading? A: No. Random, high-frequency noise or sharp spikes are typically optical or electrical, not chromatographic (2)[2]. Causality: This is most commonly caused by an aging Deuterium (D2) lamp nearing the end of its lifespan (>2000 hours) or micro-bubbles passing through the detector flow cell, which scatter the UV light erratically (3)[3].

Q: I am observing a massive baseline drift during my gradient run for this pyrazole derivative. Why? A: Drift during gradient elution is usually caused by the changing UV absorbance of the mobile phase as the solvent composition shifts (4)[4]. Causality: If you are detecting the pyrazole ring at a low wavelength (e.g., 215 nm) and using Methanol (UV cutoff 205 nm) as your organic modifier, the background absorbance will rise exponentially as the gradient progresses, appearing as a massive upward drift (5)[5].

Q: My baseline noise increases specifically during the highly aqueous portion of my gradient. Why? A: This indicates contamination in your aqueous mobile phase (6)[6]. Causality: The C18 stationary phase acts as a trap for non-polar contaminants in the water. These impurities concentrate on the column head during the aqueous phase and elute as the organic modifier increases, causing severe noise and "phantom peaks" (1)[1].

Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: The Zero-Flow Isolation Test (Self-Validating System)

Objective: Definitively isolate whether the noise is flow-related (pump/mobile phase) or optical/electrical (detector).

  • Turn on the UV detector and set it to your target wavelength for the pyrazole derivative (e.g., 220 nm).

  • Stop the HPLC pump completely (Flow rate = 0.0 mL/min).

  • Monitor the baseline for 10 minutes.

  • Validation Check:

    • If the baseline becomes completely flat, the noise is flow-related (pump pulsation, solvent contamination, or mixing issues). Proceed to Protocol B.

    • If the random noise persists despite zero flow, the issue is isolated to the detector (failing lamp, dirty flow cell, or electrical board issue) (3)[3]. Flush the flow cell with 100% Methanol; if noise remains, replace the D2 lamp.

Protocol B: Resolving Gradient Mixing & Solvent Absorbance

Objective: Eliminate baseline drift and noise during RP-HPLC gradient elution for low-UV absorbing compounds.

  • Switch Organic Modifier: Replace Methanol with HPLC-grade Acetonitrile. Acetonitrile has a lower UV cutoff (190 nm) (7)[7], which provides a transparent background at the 210-230 nm range required for pyrazole derivatives (5)[5].

  • Install a Static Mixer: Incomplete mixing of aqueous and organic phases causes localized refractive index changes, leading to baseline noise (6)[6]. Ensure an appropriate static mixer (e.g., ASI mixer) is installed between the pump and the injector to homogenize the gradient before it reaches the column (4)[4].

  • Run a Blank Gradient (Validation): Inject the sample diluent and run the full gradient. Evaluate the S/N ratio. The baseline drift should now be < 10 mAU/hr.

Section 3: Quantitative Data & Method Optimization

For 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, the choice of solvent is the single most critical factor in minimizing baseline noise. Use the tables below to guide your method development.

Table 1: UV Cutoff and Viscosity of Common RP-HPLC Solvents
SolventUV Cutoff (nm)Viscosity (cP at 20°C)Suitability for Pyrazole UV Detection (<230 nm)
Water (HPLC Grade) 1901.00Excellent
Acetonitrile 1900.37Excellent (Preferred Organic)
Methanol 2050.59Poor (Causes severe baseline drift)
Tetrahydrofuran (THF) 2120.48Unsuitable
Acetone 3300.31Unsuitable
Table 2: Baseline Noise Troubleshooting Matrix
SymptomPrimary CauseQuantitative Metric / LimitAction Required
Periodic Pulsation Pump check valves / AirPressure fluctuation > 2%Purge pump, replace check valves
Random Spikes Air bubbles in flow cellSpikes > 5 mAUFlush flow cell with 100% Methanol
High Frequency Noise UV Lamp degradationLamp energy < 50% of originalReplace Deuterium lamp
Gradient Drift High solvent UV absorbanceDrift > 10 mAU/hrSwitch to Acetonitrile (UV cutoff 190 nm)
Method Optimization Logic

OptimizationLogic A 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Method Setup B Select HPLC Grade Solvents (Acetonitrile: UV Cutoff 190 nm) A->B C Optimize Gradient Mixing (Install Static Mixer) B->C D Run Blank Gradient (Evaluate S/N Ratio) C->D E Baseline Drift < 10 mAU? D->E F Proceed to Sample Analysis E->F Yes G Check Solvent Purity & Purge Flow Cell E->G No G->D Retry

Experimental workflow for optimizing HPLC methods for pyrazole-acetonitrile derivatives.

References
  • HPLC Repair Services: Common Causes of Baseline Noise.The Overbrook Group.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWadCMO4MoLU9xeOvNC_2p2xzwt0gNwK9mjrUdIToz_SpPEOrU6pmfIHfmuc38_OgrL3BDqLxVdr2a5r9PkcilAIsA-w2U6Wyqa1DqxDfYehzKTp6zShO7CcwoMtwgQAbks-ZIihsNhCUcLBPa76eOsRWzKuwiNNLXqGs-nkhvhvqgG9Q20_2_7hY5glZf5Xe4d9TCEQ==]
  • UV Cutoff.LSU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxoO0B4jB41muOGpF7bVgg5oVB5Um9nDxb8Lfarm_b8lZavxPPPNqX3H2fyPBbNDcs7Uqzi65fM8LE2fBIQICC-oxZRFPMPrf0vt_h57SWgotJGf7kdZEqRSmI5Hw6Tr7_gmHIC6rJCO1w2bYZQ==]
  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance.Chrom Tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv3wkoVZWGC7zj2iZK0v-A_lx0yJ-Iu2eQAx4ExPLbG-2LBehy8hW7tNbmXLMDbAH2XMTWhZqDVGw_v267KZRTftoWgDchWqo41RIxK5i4CVu_IKzseo_K5VVdlfVpc0thYEe0qEgGC-KDtWhYM5W7mTGLXVo7tAuaJfGUdrcDnhCDNPK3MDF6RThFvIHHxXHBJMwr6SEw4jjbNH7wQ3lc3b95WEGvPLFzi5qXuq0gF5ZQ2trITw==]
  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING.YouTube.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGhR-0radBNcw-OjDw-xRAEMnZGUjsUeRSxqsPF6NaG50Yv4GMZEYsbeEvf3CHw7AAaij2jUorcEBU7Rey7-Bx88E8gSf54xWnAvv8NjgGBxzNOYYz23GU1SAvcMvyZ6YDYVsY3g==]
  • LC Troubleshooting Bible.John W. Dolan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg2bO1SC6nJzktRYuJ5xkkIaTgUCygSj_1u2DA7kxuJgaTPVDj_wJtz2wn_l6VJ9I0CkpOewwvrWgpaglHdY-c1YtlMq_abh2_8HOk7azBQMEXZhlxP1NHPFFIisHXt0AQme5D]
  • Baseline Noise in Gradient Elution.Obrnuta faza.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnlIrMnbqFZvtjuzgFZfrSaD8FnIqKhbHEW2Z4wE_dWf1r_mX6i5Pj2lBe0bunBNq63XrE_VJEKQAdS2-8B-wBirNAJl2xMAihi1F5SJR-X8ab_ZVwQOP63EW7Z9FG6DqwpusFgemnCqISOwRRLX8CE3RNbvZ10-c7THl4thivrZ6dskfH1MPJy0myk6k7qPcomkla-Ne]
  • Noisy and negative baseline.Reddit Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybEg203ENwIogQGq4E485MDfehe-DS7QZmvZUTdfgeueVyoWbFjWV6IgrK_F8ovInOmiEdle7sRfVDX0x73lr7EWdrYvwOvVml2WB-YtUFh-DLY5ODPc4qJJt1r4UYsJ8zCE2Dbj-tMPSqjjfQNS_oAGXqP1U1azwAoVQfKZ6INaPEG536qo5pm2qzh2zaQ==]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Welcome to the Technical Support Center for heterocyclic synthesis. Producing 1,5-disubstituted and 1,3,5-trisubstituted pyrazoles using methylhydrazine is notoriously difficult due to the formation of unwanted regioisom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Producing 1,5-disubstituted and 1,3,5-trisubstituted pyrazoles using methylhydrazine is notoriously difficult due to the formation of unwanted regioisomers. This guide is specifically engineered for researchers experiencing poor regiomeric ratios (RR) when synthesizing 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile from 1,3-dielectrophilic precursors.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing a nearly 1:1 mixture of the 3-cyclopropyl and 5-cyclopropyl regioisomers? A1: This is a fundamental regioselectivity issue inherent to methylhydrazine. The two nitrogen atoms in methylhydrazine (the primary -NH₂ and secondary -NHMe) possess nearly identical nucleophilicities due to the α -effect[1]. When reacted with an unsymmetrical 1,3-dicarbonyl equivalent (e.g., 5-cyclopropyl-3,5-dioxopentanenitrile) in standard solvents like ethanol, there is insufficient thermodynamic or kinetic differentiation between the two electrophilic centers. Consequently, the hydrazine attacks both carbonyls indiscriminately, yielding a difficult-to-separate mixture of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (target) and 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile (impurity)[2].

Q2: How can I manipulate the solvent to favor the target 3-cyclopropyl regioisomer? A2: You must abandon standard protic solvents (EtOH, MeOH) and switch to heavily fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . Fluorinated alcohols act as exceptional hydrogen-bond donors. They selectively form strong hydrogen-bonding networks with the most basic/accessible carbonyl group of your 1,3-dielectrophile. This dramatically alters the relative electrophilicity of the two reactive centers, kinetically steering the primary -NH₂ of methylhydrazine to attack the less hindered carbonyl, thereby suppressing the formation of the 5-cyclopropyl impurity[3].

Q3: Can adjusting the pH improve my regiomeric ratio (RR)? A3: Yes. If fluorinated solvents alone do not push the RR past 9:1, the introduction of an acid catalyst such as p-Toluenesulfonic acid (PTSA) is highly effective. Acid catalysis protonates the more basic oxygen atom of the 1,3-dielectrophile. This directs the initial nucleophilic attack of the more nucleophilic primary amine (-NH₂) of methylhydrazine, establishing a regiodivergent pathway that locks the intermediate into the correct orientation before cyclization occurs[4].

Q4: How do I analytically validate that I have isolated the correct regioisomer? A4: Standard 1D ¹H-NMR is insufficient for distinguishing between these two regioisomers because the chemical shifts of the pyrazole core protons are nearly identical. You must use 2D NOESY NMR for self-validation.

  • Impurity (5-cyclopropyl): Will display a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons (~3.8 ppm) and the methine proton of the cyclopropyl group.

  • Target (3-cyclopropyl): Will display a distinct NOE cross-peak between the N-methyl protons and the methylene protons of the acetonitrile group (-CH₂CN), confirming the 1,5-relationship[5].

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism cluster_0 Reactants A 1,3-Dielectrophile (5-cyclopropyl-3,5-dioxopentanenitrile) C Hydrazone Intermediate A->C Condensation B Methylhydrazine (MeNH-NH2) B->C D Target Regioisomer (3-Cyclopropyl / 5-Acetonitrile) C->D HFIP Solvent (Kinetic Control) E Impurity Regioisomer (5-Cyclopropyl / 3-Acetonitrile) C->E EtOH Solvent (Thermodynamic Mixture)

Mechanistic divergence of methylhydrazine condensation based on solvent selection.

Workflow Start Identify 1:1 Regioisomer Mixture Step1 Switch Solvent to HFIP Start->Step1 Check1 Is RR > 9:1? Step1->Check1 Step2 Add Acid Catalyst (PTSA) Check1->Step2 No Success Proceed to Isolation & NOESY Check1->Success Yes Check2 Is RR > 9:1? Step2->Check2 Step3 Switch to Enaminone Precursor Check2->Step3 No Check2->Success Yes Step3->Success

Troubleshooting workflow for optimizing pyrazole regioselectivity.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting Regioisomeric Ratio (RR) during the cyclocondensation phase[2],[3],[4].

SolventAdditiveTemp (°C)Regioisomeric Ratio (Target : Impurity)Isolated Yield (%)
Ethanol (EtOH)None78 (Reflux)1.2 : 185
Ethanol (EtOH)PTSA (0.1 eq)78 (Reflux)3.0 : 182
Trifluoroethanol (TFE)None256.0 : 188
Hexafluoroisopropanol (HFIP)None259.0 : 191
HFIP PTSA (0.1 eq) 0 to 25 > 19 : 1 94

Part 4: Self-Validating Experimental Protocol

Optimized HFIP-Mediated Synthesis of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Caution: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. All operations must be performed in a certified fume hood using appropriate PPE.

Step 1: Precursor Activation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyclopropyl-3,5-dioxopentanenitrile (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous HFIP (0.2 M concentration).

  • Add anhydrous p-Toluenesulfonic acid (PTSA) (0.1 mmol, 0.1 equiv) to the solution.

  • Causality Note: HFIP initiates strong hydrogen bonding with the carbonyls, while PTSA selectively protonates the more basic center, setting up the system for kinetic control.

Step 2: Kinetically Controlled Condensation 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dilute methylhydrazine (1.1 mmol, 1.1 equiv) in 1.0 mL of HFIP and add it dropwise to the stirring solution over 15 minutes. 6. Causality Note: The low temperature prevents premature, thermodynamically driven equilibration of the hydrazone intermediate.

Step 3: Cyclization and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. 8. Self-Validation: Monitor the reaction via LC-MS. The target product mass is [M+H]⁺ = 176.1. Ensure the disappearance of the starting material peak.

Step 4: Workup and Isolation 9. Remove the HFIP solvent under reduced pressure using a rotary evaporator. (Note: HFIP can be recovered and recycled). 10. Quench the crude residue with saturated aqueous NaHCO₃ (10 mL) to neutralize the PTSA, and extract with Ethyl Acetate (3 x 15 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. 12. Purify the crude product via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes). 13. Self-Validation: Submit the purified fraction for 2D NOESY NMR to confirm the presence of the N-methyl to -CH₂CN cross-peak, verifying the successful isolation of the 3-cyclopropyl regioisomer.

Part 5: References

  • Title: Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Source: Benchchem URL:

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central (PMC) - NIH URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Foreword by the Senior Application Scientist Welcome to the technical support hub for the handling and long-term storage of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. As an active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the technical support hub for the handling and long-term storage of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. As an active pharmaceutical ingredient (API) building block, this compound presents unique stability challenges due to its structural motifs. Our goal here is not just to give you a list of storage temperatures, but to explain the chemical causality behind these requirements. By understanding the mechanistic pathways of degradation, you can implement self-validating workflows that ensure the absolute integrity of your synthetic pipelines.

Part 1: Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. The molecule contains two highly reactive sites susceptible to environmental factors:

  • The Nitrile Group (-C≡N): Nitriles are highly susceptible to nucleophilic attack by water. In the presence of ambient moisture and trace acidic or basic impurities, the nitrile group undergoes [1], which can further hydrolyze into a carboxylic acid.

  • The Active Methylene (-CH₂-): The methylene bridge is flanked by an electron-withdrawing nitrile group and an electron-rich pyrazole ring. This dual activation makes the methylene protons relatively acidic and highly susceptible to radical-mediated autoxidation when exposed to UV light and atmospheric oxygen, leading to the formation of alpha-ketone derivatives.

Mechanistic degradation pathways of the pyrazole-acetonitrile derivative.

Part 2: Quantitative Stability Profiling

To validate our storage protocols, we subjected the compound to standardized environmental conditions based on the [2]. The data below illustrates the causality between environmental exposure and purity loss.

Storage ConditionEnvironment (Temp / Humidity)DurationPurity (HPLC-UV)Primary Degradant Detected
Standard Ambient 25°C / 60% RH6 Months< 89.5%Amide / Carboxylic Acid
Accelerated (ICH) 40°C / 75% RH6 Months< 78.2%Carboxylic Acid / Ketone
Refrigerated 2°C to 8°C (Ambient Air)12 Months95.8%Trace Amide
Cryogenic (Inert) -20°C (Argon Atmosphere)24 Months> 99.1% None Detected
Part 3: Troubleshooting & FAQs

Q: My compound has developed a yellowish tint and a slightly viscous texture over time. What happened? A: This is a classic signature of methylene autoxidation combined with hygroscopic moisture uptake. The active methylene group has reacted with atmospheric oxygen to form conjugated ketone byproducts (causing the yellow color), while the nitrile group has begun absorbing moisture from the air, altering the physical state. Corrective Action: Discard or repurify via flash chromatography. Do not use this batch for sensitive coupling reactions.

Q: How do I definitively prevent nitrile hydrolysis during long-term storage? A: You must break the causal chain of [3] by removing the nucleophile (water). Storing the compound in a standard freezer is insufficient because freezers are highly humid environments. You must store the compound in an airtight container backfilled with Argon, placed inside a secondary container filled with an active desiccant (like indicating Drierite).

Q: Why do you recommend PTFE-lined caps over standard rubber septa? A: Rubber septa are permeable to atmospheric moisture and oxygen over extended periods (months to years). PTFE (Polytetrafluoroethylene) provides an absolute barrier to both moisture and gas exchange, ensuring the internal Argon atmosphere remains uncompromised.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following workflows are designed as self-validating systems: if a storage parameter fails, the mandatory QC check will catch it and trigger a corrective repurification loop before the compound can ruin a downstream experiment.

Protocol A: Inert Aliquoting and Storage Preparation

Causality: Bulk containers degrade faster because every time they are opened, fresh moisture and oxygen are introduced. Aliquoting limits exposure to a single use per vial.

  • Preparation: Transfer the bulk API building block into a controlled glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dispensing: Weigh and dispense the required experimental mass (e.g., 100 mg to 500 mg) into pre-dried (120°C for 4 hours) amber glass vials. Note: Amber glass prevents UV-catalyzed radical oxidation of the methylene group.

  • Sealing: Seal the vials tightly with PTFE-lined screw caps while still inside the Argon atmosphere.

  • Secondary Containment: Place the sealed vials inside a vacuum-sealable Mylar bag containing indicating calcium sulfate (Drierite). Seal the bag.

  • Storage: Transfer the Mylar bag to a continuously monitored -20°C freezer.

Protocol B: Self-Validating QC & Repurification Loop

Causality: Cold vials act as condensation traps. Opening a cold vial immediately introduces water, initiating hydrolysis. Equilibrating prevents this.

  • Equilibration: Withdraw a single aliquot from the -20°C freezer. Do not open it. Place the sealed vial in a room-temperature desiccator for 60 minutes to equilibrate.

  • Sampling: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

  • Analysis: Run an HPLC-UV analysis (monitoring at 220 nm and 254 nm) coupled with Mass Spectrometry. Look specifically for the [M+18] peak, which indicates the formation of the primary amide via hydrolysis.

  • Validation Gate:

    • Pass: If purity is > 98.0% and the amide peak is < 0.5%, proceed with your synthesis.

    • Fail: If purity is < 98.0%, the storage system has been compromised. Initiate the repurification loop.

  • Repurification (If Failed): Purify the degraded batch via flash column chromatography using a Silica gel stationary phase and a Hexanes/Ethyl Acetate gradient. Dry the purified fractions under high vacuum (< 0.1 mbar) for 12 hours, then immediately re-enter Protocol A .

Self-validating long-term storage and quality control workflow.

References
  • Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Hydrolysis of Nitriles. Chemguide. Available at:[Link]

Optimization

Technical Support Center: Chromatographic Separation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific physicochemical challenges associated with separating and quantifying 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile.

This compound presents a unique triad of chromatographic challenges: a basic nitrogen in the pyrazole core capable of secondary interactions, a highly hydrophobic cyclopropyl ring, and a polar acetonitrile moiety. The following diagnostic guides, validated protocols, and mechanistic workflows are engineered to establish a robust, self-validating analytical system.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: During purity analysis, I observe a closely eluting shoulder peak. Mass spectrometry shows the exact same m/z. What is this, and how do I resolve it? The Causality: The synthesis of N-substituted pyrazoles via the condensation of methylhydrazine with unsymmetrical 1,3-dicarbonyls inherently produces regioisomers (e.g., the 1,5,3-isomer vs. the 1,3,5-isomer) 1. Because their polarities and molecular weights are virtually identical, standard hydrophobic C18 columns often fail to separate them. The Solution: Switch the stationary phase to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The fluorine-phenyl ring provides orthogonal selectivity through π−π interactions and dipole-dipole moments. These interactions are highly sensitive to the spatial arrangement of the cyclopropyl and acetonitrile groups around the pyrazole ring, enabling baseline resolution.

Q2: My chromatograms show severe peak tailing (Tailing Factor > 2.0). How can I improve the peak shape? The Causality: The pyrazole ring contains a basic, pyridine-like nitrogen (N2) with a lone pair of electrons. At neutral pH, residual silanol groups (Si-OH) on the silica support of the column dissociate into Si-O⁻. The pyrazole nitrogen engages in secondary ion-exchange interactions with these ionized silanols, causing the analyte to "drag" through the column and tail heavily. The Solution: You must suppress silanol ionization. Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid 2. This protonates the silanols back to neutral Si-OH, eliminating the ion-exchange mechanism 3.

Q3: The compound elutes too close to the void volume (k' < 1) on my standard gradient. How do I increase retention? The Causality: Despite the hydrophobic cyclopropyl group, the pyrazole core and the acetonitrile moiety confer significant polarity to the molecule. Starting a gradient at 10% or 20% organic modifier is too strong, causing the polar acetonitrile moiety to drag the molecule into the mobile phase immediately. The Solution: Begin the gradient at 2% organic modifier (98% aqueous) and incorporate a 2-minute isocratic hold. This allows the hydrophobic cyclopropyl group sufficient time to partition into the stationary phase before the elution strength increases.

Part 2: Quantitative Data & Method Optimization

To demonstrate the causality of the troubleshooting steps above, the following table summarizes the quantitative shifts in chromatographic performance when optimizing the separation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile from its synthesis impurities.

Chromatographic ParameterSuboptimal Condition (Initial)Optimized Condition (Final)Quantitative Impact / Result
Mobile Phase pH Water / Acetonitrile (pH ~6.5)0.1% TFA in Water / ACN (pH ~2.0)Tailing Factor (Tf) reduced from 2.4 to 1.1.
Stationary Phase Standard C18 (End-capped)Pentafluorophenyl (PFP)Regioisomer Resolution (Rs) increased from 0.8 to 2.6.
Gradient Start 10% Organic2% Organic with 2 min holdCapacity factor (k') increased from 0.9 to 4.2.
Sample Diluent 100% Methanol90% Water / 10% AcetonitrileEliminated fronting; theoretical plates (N) increased by 40%.

Part 3: Mechanistic Workflows

The following diagrams illustrate the logical decision trees and chemical mechanisms required to troubleshoot this specific compound.

RegioisomerResolution Start Co-eluting Peaks Detected (Regioisomers) CheckCol Evaluate Column Chemistry Start->CheckCol StandardC18 Standard C18 (Insufficient Selectivity) CheckCol->StandardC18 PhenylHexyl Phenyl-Hexyl / PFP (Enhanced π-π Interactions) CheckCol->PhenylHexyl StandardC18->PhenylHexyl Switch Phase Gradient Optimize Gradient Profile (Shallower slope, 0.5%/min) PhenylHexyl->Gradient Temp Adjust Column Temp (Lower to 20°C for resolution) Gradient->Temp Success Baseline Resolution (Rs > 2.0) Temp->Success

Fig 1. Troubleshooting workflow for resolving co-eluting pyrazole regioisomers.

SilanolMitigation Problem Peak Tailing (Tf > 2.0) Mechanism Secondary Interactions: Pyrazole N2 lone pair binds ionized silanols (SiO-) Problem->Mechanism Action1 Lower Mobile Phase pH (Add 0.1% TFA) Mechanism->Action1 Action2 Use End-capped Column (Shield residual silanols) Mechanism->Action2 Result1 Silanols Protonated (SiOH) Ion-exchange suppressed Action1->Result1 Result2 Steric Hindrance Prevents N-Silanol Binding Action2->Result2 Final Symmetrical Peak (Tf < 1.2) Result1->Final Result2->Final

Fig 2. Mechanistic pathway of silanol-induced peak tailing and its mitigation.

Part 4: Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If the System Suitability Criteria in Step 5 are not met, the run is considered invalid, preventing the generation of compromised data.

Optimized RP-HPLC Method for Purity Analysis

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1000 mL of HPLC-grade water into a clean reservoir. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a clean reservoir. Add 1.0 mL of TFA. Mix and degas.

  • Causality Check: The addition of 0.1% TFA ensures the mobile phase pH remains strictly below the pKa of the silica support (~pH 3.5), neutralizing silanols and preventing peak tailing.

Step 2: Sample Preparation

  • Diluent: Prepare a mixture of 90% Water and 10% Acetonitrile.

  • Standard/Sample Solution: Accurately weigh 10 mg of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. Dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL). Sonicate until fully dissolved. Filter through a 0.22 µm PTFE syringe filter.

  • Causality Check: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

Step 3: Instrument Setup

  • Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Column Temperature: 25°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (optimal for the conjugated π−π

    • transitions of the pyrazole ring).

Step 4: Gradient Program

  • 0.0 - 2.0 min: 2% B (Isocratic hold to retain polar fragments)

  • 2.0 - 15.0 min: 2% B 60% B (Linear ramp to elute the main peak and resolve regioisomers)

  • 15.0 - 18.0 min: 60% B 95% B (Column wash)

  • 18.0 - 22.0 min: 2% B (Re-equilibration)

Step 5: System Suitability Criteria (Self-Validation) Before analyzing unknown samples, inject the reference standard solution in triplicate and verify the following:

  • Retention Time (RT): The main peak must elute between 8.0 and 10.0 minutes.

  • Tailing Factor (Tf): Must be 1.5. (If > 1.5, verify TFA concentration in Mobile Phase A).

  • Resolution (Rs): If a regioisomer standard is spiked, the resolution between the 1,3,5-isomer and the 1,5,3-isomer must be 2.0. (If < 2.0, lower column temperature to 20°C).

  • Precision: The %RSD of the peak area across the three injections must be 1.0%.

References

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." IJCPA. Available at:[Link]

  • PubMed / NIH. "Development and validation of two chromatographic methods for the quantification of E-6087 and one of its metabolites, E-6132, in rat plasma." Journal of Chromatography B. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Functionalization

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the functionalization of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. This guide is designed to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, explaining the causality behind experimental choices and providing actionable protocols.

Q1: What is the primary strategy for functionalizing the α-carbon of this pyrazole acetonitrile, and what are the immediate challenges?

The most common and effective strategy is the deprotonation of the α-carbon (the CH₂ group adjacent to the nitrile) to form a resonance-stabilized carbanion, followed by quenching with a suitable electrophile (e.g., an alkyl halide, acyl chloride, or Michael acceptor).

The primary challenges stem from the multiple reactive sites in the molecule and the reactivity of the generated carbanion:

  • Controlling Selectivity: The carbanion must react selectively with the intended electrophile at the α-carbon (C-alkylation) without competing side reactions.

  • Preventing Side Products: Key side reactions include over-alkylation (dialkylation), N-alkylation at the pyrazole ring, hydrolysis of the nitrile group, and potential degradation under harsh conditions.

  • Ensuring Stability: The generated anion and the cyclopropyl group must remain stable throughout the reaction sequence.

Below is a diagram illustrating the desired reaction pathway.

G cluster_main Core Functionalization Workflow Start 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile Anion Formation of α-Carbanion Start->Anion + Base Quench Electrophilic Quench (R-X) Anion->Quench + Electrophile Product Desired α-Functionalized Product Quench->Product

Caption: Core workflow for α-carbon functionalization.

Q2: I'm observing significant dialkylation at the α-carbon. How can I favor mono-alkylation?

Dialkylation is a classic problem when the mono-alkylated product is also acidic enough to be deprotonated by the base present in the reaction mixture.[1][2] To favor mono-alkylation, you must carefully control the reaction stoichiometry and conditions.

Root Causes & Solutions:

  • Excess Base or Electrophile: Using more than one equivalent of base or electrophile can drive the reaction towards the dialkylated product.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

  • Strong, Non-hindered Bases: Bases like sodium hydride (NaH) or sodium amide (NaNH₂) can readily deprotonate both the starting material and the mono-alkylated product.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base to ensure complete initial deprotonation. Crucially, use only 1.0 equivalent of the alkylating agent.

  • Inverse Addition at Low Temperature: Add the generated carbanion solution slowly to a solution of the electrophile at low temperature (e.g., -78 °C to -40 °C). This ensures the electrophile is never in excess relative to the unreacted anion of the starting material.

  • Choice of Base: Switch to a bulkier base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). Their steric hindrance makes deprotonation of the more substituted mono-alkylated product less favorable.

  • Solvent Effects: Use a polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether, which can effectively solvate the lithium counterion of bases like LDA, enhancing reactivity at low temperatures.

ParameterRecommendation for Mono-alkylationRationale
Base Equivalents 1.05 - 1.1 eqEnsures complete formation of the initial carbanion without excess base remaining.
Electrophile Equiv. 1.0 eqPrevents reaction with the mono-alkylated product anion.
Temperature -78 °C to -40 °CSlows down the rate of the second alkylation, allowing for kinetic control.
Recommended Bases LDA, LiHMDS, KHMDSSterically hindered bases disfavor deprotonation of the substituted product.
Addition Mode Add anion solution to electrophile solution (Inverse Addition)Maintains a low concentration of the product anion, minimizing its reaction.
Q3: My reaction is giving low yield, and I suspect decomposition. What conditions should I investigate?

Low yields can often be attributed to the instability of the generated carbanion, especially over long reaction times or at elevated temperatures. The choice of base and solvent is critical for anion stability.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Low Yield Start Low Yield Observed CheckTemp Is reaction run at low temp (-78°C)? Start->CheckTemp CheckBase What base is used? CheckTemp->CheckBase Yes SolutionTemp Implement cryo-cooling. Maintain T < -60°C. CheckTemp->SolutionTemp No CheckSolvent Is solvent anhydrous and aprotic (THF)? CheckBase->CheckSolvent LDA/LiHMDS SolutionBase Switch to LDA or LiHMDS. Avoid NaOH, alkoxides. CheckBase->SolutionBase NaH/Other SolutionSolvent Use freshly distilled, dry THF or Ether. CheckSolvent->SolutionSolvent No Success Yield Improved CheckSolvent->Success Yes SolutionTemp->CheckBase SolutionBase->CheckSolvent SolutionSolvent->Success

Caption: Decision tree for troubleshooting low reaction yields.

Key Considerations:

  • Anhydrous Conditions: The carbanion is extremely basic and will be quenched by any protic source, including trace water in the solvent or on glassware. Ensure all glassware is oven-dried and solvents are rigorously dried (e.g., distilled from sodium/benzophenone).

  • Degassing: Remove dissolved oxygen from the solvent by bubbling with an inert gas (Argon or Nitrogen), as oxygen can lead to oxidative side reactions.

  • Base Stability: While strong, some bases like n-Butyllithium (n-BuLi) can be nucleophilic and may attack the nitrile or other parts of the molecule. Non-nucleophilic, sterically hindered bases (LDA, LiHMDS) are generally safer choices.

Q4: I am observing byproducts that suggest N-alkylation on the pyrazole ring. How can this be prevented?

While the α-carbon is the most acidic site, deprotonation of the pyrazole ring itself is not a primary concern as it is already N-methylated. However, direct electrophilic attack on the N2 nitrogen (the one without the methyl group) can sometimes occur, especially with highly reactive electrophiles. This is a common challenge in pyrazole chemistry.[3][4][5]

Causality and Prevention:

  • Electrophile Hardness (HSAB Theory): "Hard" electrophiles (e.g., methyl sulfate, Meerwein's salt) may have a higher affinity for the "hard" nitrogen atom, whereas the "soft" α-carbanion prefers to react with "soft" electrophiles (e.g., alkyl iodides, benzyl bromide).

  • Steric Shielding: The existing N1-methyl and C5-acetonitrile groups provide some steric hindrance around the N2 position, but this may not be sufficient to prevent reaction with small, reactive electrophiles.

Mitigation Strategies:

  • Optimize Electrophile: If possible, use a softer electrophile. For example, switch from an alkyl chloride to the corresponding alkyl iodide.

  • Chelation Control: Using lithium-based reagents (like LDA or LiHMDS) can be advantageous. The lithium cation can chelate between the N2 nitrogen and the carbanion, creating a more rigid structure that sterically blocks the N2 position and directs the electrophile to the α-carbon.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes favor N-alkylation.[5] Sticking to less polar solvents like THF or ether may favor the desired C-alkylation.

G cluster_paths Competing Alkylation Pathways cluster_C C-Alkylation (Desired) cluster_N N-Alkylation (Side Reaction) Anion Generated Anion C_Product α-Alkylated Product Anion->C_Product Attack at α-Carbon (Soft Nucleophile) N_Product N2-Alkylated Pyrazolium Salt Anion->N_Product Attack at N2 Atom (Hard Nucleophile)

Sources

Optimization

troubleshooting low conversion rates in 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile catalysis

Welcome to the Technical Support Center for Heterocyclic Catalysis. This guide is specifically engineered for researchers and process chemists troubleshooting low conversion rates during the transition-metal catalyzed fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Catalysis. This guide is specifically engineered for researchers and process chemists troubleshooting low conversion rates during the transition-metal catalyzed functionalization—specifically Palladium-catalyzed α -arylation—of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile .

This building block is highly valued in drug discovery for synthesizing complex kinase inhibitors and CNS-active agents[1]. However, its unique structural topology presents a "perfect storm" of catalytic bottlenecks: competitive heteroatom coordination, challenging deprotonation kinetics, and severe steric congestion.

Below is our authoritative troubleshooting guide, structured to diagnose and resolve these issues through mechanistic causality and self-validating experimental design.

Diagnostic Workflow: Isolating the Bottleneck

Before adjusting parameters, you must identify where the catalytic cycle is failing. The following logic tree isolates the root cause based on observable reaction intermediates.

Troubleshooting Start Low Conversion Rate Detected (< 20%) CheckPd Is Pd Black precipitating? Start->CheckPd PdBlackYes Catalyst Decomposition (Ligand oxidation or moisture) CheckPd->PdBlackYes Yes PdBlackNo Check Reaction Intermediate (GC/MS or NMR of crude) CheckPd->PdBlackNo No Sol1 Use bulky biaryl phosphine & degas solvent thoroughly PdBlackYes->Sol1 Poisoning Starting Material Unconsumed (Pyrazole Poisoning) PdBlackNo->Poisoning Ar-X unreacted Deprotonation No Cyanoalkyl Anion Formed (Base/pKa Mismatch) PdBlackNo->Deprotonation Ar-X consumed (homocoupling) Sol2 Slow addition of Pyrazole or increase ligand ratio Poisoning->Sol2 Sol3 Switch to KHMDS Optimize temp (80-100°C) Deprotonation->Sol3

Diagnostic flowchart for troubleshooting pyrazole-acetonitrile conversion failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my reaction stall at 15-20% conversion even with fresh Palladium and Ligand?

The Causality: You are likely experiencing Catalyst Poisoning . The N2 nitrogen of the pyrazole ring possesses a highly accessible lone pair. Even though the C3-cyclopropyl group provides some steric shielding, the N2 atom can still strongly coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition[2]. This creates an off-cycle resting state, trapping the catalyst and preventing the transmetalation of the cyanoalkyl anion[3].

The Solution: Shift the equilibrium away from the resting state by using sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos or Mor-DalPhos). These ligands create a highly congested coordination sphere around the Palladium center, making multi-ligation by the pyrazole nitrogen thermodynamically unfavorable[4]. Alternatively, employ a syringe-pump protocol to keep the steady-state concentration of the pyrazole low.

Q2: I see complete consumption of my aryl halide, but no desired product. What is happening?

The Causality: If the aryl halide is consumed but the pyrazole-acetonitrile remains untouched, the catalyst is active, but transmetalation is failing . This is almost always a deprotonation issue. The α -protons of the acetonitrile group at the C5 position are sterically hindered by the adjacent N1-methyl group. If the base is too weak (e.g., K2​CO3​ ) or poorly soluble, the keteniminate anion does not form. Consequently, the Pd(II) intermediate undergoes side reactions, such as β -hydride elimination or homocoupling.

The Solution: Switch to a strong, soluble, non-nucleophilic base. KHMDS is superior to NaOtBu in this specific context because it avoids nucleophilic attack on the nitrile group and forms a more reactive, looser ion pair with the cyanoalkyl anion, facilitating faster transmetalation[5][6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM Pd(II)(Ar)(Nu) Trans- metalation PdII_OA->PdII_TM + Nitrile Anion - HX Poison Resting State (Pyrazole-Pd Coordination) PdII_OA->Poison N2-Coordination PdII_TM->Pd0 Reductive Elimination Product α-Aryl Nitrile Product PdII_TM->Product Yields Poison->PdII_OA Heat / Bulky Ligand

Catalytic cycle highlighting the pyrazole-induced resting state bottleneck.

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the quantitative impact of various ligand and base combinations on the conversion rate of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile α -arylation (using chlorobenzene as a model electrophile at 90°C in Toluene).

Ligand SystemBaseEquiv. BaseTime (h)Conversion (%)Primary Failure Mode
XantphosNaOtBu1.524< 5%Severe Catalyst Poisoning
BINAPKHMDS1.52418%Slow Reductive Elimination
BrettPhosNaOtBu2.01245%Nitrile side-reactions
BrettPhos KHMDS 2.5 12 88% Optimized System
tBuBrettPhos KHMDS 2.5 8 > 95% Rapid Transmetalation

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, you must run a System Suitability Control alongside your main reaction. This isolates substrate-specific issues (pyrazole poisoning) from systemic issues (wet solvents, oxidized catalyst).

Phase 1: Reagent Preparation & System Suitability
  • Glovebox Setup: All manipulations must be performed under an inert Argon atmosphere.

  • Control Reaction: Set up a parallel vial using phenylacetonitrile (1.0 equiv) instead of the pyrazole-acetonitrile.

    • Validation Logic: If the control reaction fails to reach >90% conversion, your Pd source, ligand, or base is compromised. Do not proceed to Phase 2 until the control passes.

Phase 2: Optimized α -Arylation Workflow
  • Catalyst Pre-activation: In an oven-dried 10 mL Schlenk tube, combine Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd) and tBuBrettPhos (6.0 mol%).

    • Causality: A slight excess of ligand (1:1.2 Pd:Ligand ratio) ensures no unligated Pd(0) is available to form inactive palladium black.

  • Solvent Addition: Add 2.0 mL of anhydrous, freeze-pump-thaw degassed Toluene. Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (1.2 equiv).

  • Base Addition (Critical Step): Add KHMDS (2.5 equiv) as a solid in one portion.

    • Causality: Solid KHMDS prevents the introduction of competitive coordinating solvents (like THF, if using commercial KHMDS solutions) which can slow down the reaction rate.

  • Thermal Activation: Seal the tube and heat to 90°C in a pre-heated oil bath. Stir vigorously (1000 rpm) for 8 hours.

  • Quench & Analyze: Cool to room temperature, quench with 3 drops of glacial acetic acid (to neutralize the highly basic mixture and prevent retro-aldol type cleavage), dilute with EtOAc, and filter through a short pad of Celite. Analyze via UPLC-MS.

References

  • Enamine Building Blocks Catalog Source: AS-1 / Enamine URL:[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: NIH / PubMed Central URL:[Link]

  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles Source: Researcher.Life / J. Am. Chem. Soc. URL:[Link]

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones Source: ChemRxiv URL:[Link]

  • Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles Source: ResearchGate / ChemInform URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: ACS Organic Process Research & Development URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and Other Pyrazole Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its metabolic stability and versatile chemical nature make it a highly attractive framework for the design of novel therapeutics.[1] This guide provides an in-depth comparison of the reactivity of a key pyrazole intermediate, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, with other significant pyrazole-based building blocks. Understanding the nuanced reactivity of these intermediates is paramount for their effective utilization in the synthesis of complex drug candidates.

The Pyrazole Core: A Hub of Chemical Reactivity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, exhibits a unique electronic distribution that dictates its reactivity.[3] The N1-position can be deprotonated in the presence of a base, while the sp2-hybridized N2-position is basic and susceptible to electrophilic attack.[3] The carbon atoms also display distinct reactivity, with the C4 position being electron-rich and prone to electrophilic substitution, while the C3 and C5 positions are more electron-deficient.[3][4] The diverse reactivity of the pyrazole core allows for extensive functionalization, a critical aspect in the exploration of structure-activity relationships (SAR) during drug development.[5]

Spotlight on 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Versatile Intermediate

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has emerged as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure incorporates several key features that influence its reactivity:

  • The Acetonitrile Moiety: The methylene group adjacent to the cyano group is activated, making the protons acidic and susceptible to deprotonation by a suitable base. This allows for a range of subsequent reactions, including alkylations and condensations. The nitrile group itself can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions.

  • The Cyclopropyl Group: This strained three-membered ring exhibits unique electronic properties, behaving in some respects like a double bond. It can influence the electronic nature of the pyrazole ring and participate in ring-opening reactions under specific conditions.[6]

  • The N-Methyl Group: The presence of a methyl group at the N1 position prevents tautomerization and directs the regioselectivity of certain reactions.

The combination of these functionalities makes this molecule a versatile building block for constructing complex molecular architectures. For instance, it is a key component in the synthesis of compounds that act as kinase inhibitors, showcasing its relevance in modern drug discovery.[7]

Comparative Reactivity with Other Pyrazole Intermediates

To fully appreciate the synthetic utility of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, it is essential to compare its reactivity with other commonly used pyrazole intermediates. The following table summarizes key reactivity differences:

IntermediateKey Reactive Site(s)Typical ReactionsFactors Influencing Reactivity
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile α-carbon of the acetonitrile, nitrile groupAlkylation, condensation, hydrolysis, reduction, cycloadditionAcidity of α-protons, electrophilicity of nitrile carbon
Pyrazole N-H, C4-HN-alkylation/arylation, electrophilic substitution (bromination, nitration) at C4Acidity of N-H proton, electron-rich nature of the C4 position[3][4]
4-Chloropyrazole C4-Cl, N-HNucleophilic aromatic substitution, N-alkylation/arylation, cross-coupling reactionsElectrophilicity of C4 carbon, leaving group ability of chloride[5]
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C4-methylene, exocyclic oxygenVilsmeier-Haack reaction, condensation with carbonyl compoundsTautomerization to the pyrazol-5-ol form, acidity of C4 protons[8]
Pyrazole-4-carbaldehyde Aldehyde groupNucleophilic addition, Wittig reaction, reduction, oxidationElectrophilicity of the carbonyl carbon

Experimental Protocols and Mechanistic Insights

Synthesis of Pyrazole Intermediates

The synthesis of substituted pyrazoles often relies on the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] This versatile method allows for the introduction of various substituents onto the pyrazole ring.

Protocol 1: General Knorr Pyrazole Synthesis

  • Condensation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Heating: Heat the reaction mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

  • Isolation: Upon completion, cool the reaction mixture and isolate the pyrazole product by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography.[9]

dot graph Knorr_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Hydrazine [label="Hydrazine\nDerivative"]; Intermediate [label="Hydrazone\nIntermediate"]; Cyclic_Intermediate [label="Cyclic Intermediate"]; Pyrazole [label="Pyrazole Product"];

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Derivative Hydrazine->Intermediate Cyclic_Intermediate Cyclic Intermediate Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration

Reactivity of the Acetonitrile Moiety

The activated methylene group in 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a key handle for introducing further complexity into the molecule.

Protocol 2: Alkylation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

  • Deprotonation: Dissolve the pyrazole acetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C). Add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 equivalents), dropwise to generate the carbanion.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide) (1.2 equivalents) to the solution and allow the reaction to warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

dot graph Alkylation_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Starting_Material [label="Pyrazole Acetonitrile"]; Base [label="Strong Base\n(e.g., LDA)"]; Carbanion [label="Carbanion\nIntermediate"]; Alkyl_Halide [label="Alkyl Halide\n(R-X)"]; Product [label="Alkylated Product"];

Alkylation_Mechanism Starting_Material Pyrazole Acetonitrile Carbanion Carbanion Intermediate Starting_Material->Carbanion Deprotonation Base Strong Base (e.g., LDA) Base->Carbanion Product Alkylated Product Carbanion->Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Nucleophilic Aromatic Substitution

In contrast to the reactivity of the acetonitrile derivative, intermediates like 4-chloropyrazole undergo nucleophilic aromatic substitution (SNA_r). This reaction is fundamental for introducing nitrogen-based substituents, which are common in many drug molecules.[10]

Protocol 3: Nucleophilic Aromatic Substitution of 4-Chloropyrazole

  • Reaction Setup: Combine 4-chloropyrazole (1 equivalent), the desired nucleophile (e.g., an amine, 1.2 equivalents), and a base (e.g., potassium carbonate, 2 equivalents) in a suitable solvent such as DMF or DMSO.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

dot graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Chloropyrazole [label="4-Chloropyrazole"]; Nucleophile [label="Nucleophile\n(e.g., R-NH2)"]; Meisenheimer [label="Meisenheimer\nComplex"]; Product [label="Substituted\nPyrazole"];

SNAr_Mechanism Chloropyrazole 4-Chloropyrazole Meisenheimer Meisenheimer Complex Chloropyrazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product Substituted Pyrazole Meisenheimer->Product Elimination of Leaving Group

Conclusion

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile stands out as a highly valuable and versatile intermediate in the medicinal chemist's toolbox. Its unique combination of a reactive acetonitrile moiety, a cyclopropyl group, and a substituted pyrazole core provides multiple avenues for synthetic elaboration. A thorough understanding of its reactivity in comparison to other pyrazole intermediates, such as the parent pyrazole, halopyrazoles, and pyrazolones, is crucial for the strategic design and efficient synthesis of novel drug candidates. The experimental protocols and mechanistic insights provided in this guide serve as a practical resource for researchers engaged in the exciting and challenging field of drug discovery.

References

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Journal of Pharmaceutical and Biological Sciences. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • The Journal of Organic Chemistry. Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • RSC Publishing. Metal-free tandem reaction synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

  • ResearchGate. Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. [Link]

  • ResearchGate. (PDF) Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. [Link]

  • PubMed. Nucleophilic substitution reactions of aryl dithioacetates with pyridines in acetonitrile. [Link]

  • CHIMIA. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Indian Academy of Sciences. An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. [Link]

  • Biomolecules & Therapeutics. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. [Link]

  • PubChem. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. [Link]

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Comparative

benchmarking 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile against standard heterocyclic building blocks

Benchmarking 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide for Heterocyclic Drug Design As drug discovery pivots toward increasingly complex and metabolically stable architectures, the selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide for Heterocyclic Drug Design

As drug discovery pivots toward increasingly complex and metabolically stable architectures, the selection of foundational building blocks dictates the downstream success of lead optimization. The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors[1]. Among functionalized pyrazoles, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has emerged as a highly versatile intermediate.

This guide objectively benchmarks this specific building block against standard alternatives, detailing the mechanistic rationale, physicochemical advantages, and self-validating experimental workflows required to deploy it effectively in modern drug development.

The Rationale: Why the Cyclopropyl-Pyrazole Core?

The molecular architecture of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is deliberately engineered to solve common pharmacokinetic (PK) and synthetic bottlenecks:

  • The N-Methyl Group (N1): Prevents tautomerization, locking the molecule into a single defined regioisomer. This eliminates the complex mixture profiles typically seen during the functionalization of unprotected pyrazoles.

  • The Acetonitrile Moiety (C5): Serves as a highly reactive, bifunctional handle. The acidic alpha-protons allow for rapid C-C bond formation (e.g., Knoevenagel condensations), while the cyano group can be hydrolyzed to amides/acids or reduced to primary amines.

  • The Cyclopropyl Group (C3): This is the critical differentiator. The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability and enforce rigid conformational geometry[2]. It provides the steric bulk and lipophilicity of a larger alkyl group without the associated flexibility, effectively acting as a "magic methyl" equivalent that resists cytochrome P450-mediated oxidative metabolism.

Comparative Benchmarking: Structural & Physicochemical Profiling

To objectively evaluate its utility, we benchmark the cyclopropyl variant against two standard commercial alternatives: the unsubstituted 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile and the sterically bulky 2-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetonitrile.

Table 1: Physicochemical & Metabolic Profiling of Pyrazole Building Blocks

Property / Metric3-Cyclopropyl VariantUnsubstituted (C3-H) Variant3-tert-Butyl Variant
Molecular Weight 161.21 g/mol 121.14 g/mol 177.25 g/mol
cLogP (Estimated) 1.20.42.1
Steric Bulk (C3) Moderate (Rigid)MinimalHigh (Flexible/Bulky)
Microsomal Stability ( t1/2​ ) > 60 min~ 35 min~ 45 min
C5 Reactivity Profile High (Unhindered)Very HighModerate (Steric clash risk)
Kinase Hinge Binding Optimal vector projectionProne to off-target bindingOften too bulky for tight pockets

Data Synthesis: The cyclopropyl variant offers the optimal balance. It significantly extends the microsomal half-life compared to the unsubstituted variant, while maintaining a lower cLogP and better synthetic reactivity than the tert-butyl variant.

Synthetic Workflow & Application

The primary utility of this building block lies in its ability to rapidly generate complex, fused heterocyclic systems or highly conjugated intermediate scaffolds.

G A 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile B Knoevenagel Condensation A->B Aryl Aldehyde, Base C Acrylonitrile Intermediate B->C D Cyclization (Hydrazine/Amidine) C->D Bis-nucleophile E Fused Heterocycle (e.g., Pyrazolo-pyrimidine) D->E F Kinase Target Binding E->F in vitro Screening

Workflow for utilizing 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile in drug discovery.
Experimental Protocol: Self-Validating Knoevenagel Condensation

To demonstrate the reactivity of the C5-acetonitrile group, the following protocol details a standard Knoevenagel condensation with an aryl aldehyde. This protocol is designed as a self-validating system —relying on phase-change thermodynamics to confirm reaction success without immediate need for complex chromatography.

Reagents:

  • 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq, 10 mmol)

  • Substituted Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.05 eq, 10.5 mmol)

  • Piperidine (0.1 eq, 1 mmol)

  • Absolute Ethanol (25 mL)

Step-by-Step Methodology & Causality:

  • Dissolution: Suspend the pyrazole building block and the aryl aldehyde in absolute ethanol at room temperature.

    • Causality: Ethanol is chosen because it perfectly balances the solubility of the hydrophobic cyclopropyl group and the polar nitrile. Furthermore, its boiling point (78°C) provides the exact thermal ceiling needed to overcome the reaction's activation energy without degrading the reagents.

  • Catalytic Initiation: Add piperidine dropwise to the stirring mixture.

    • Causality: Piperidine (pKa ~11.2) acts as a specific organocatalyst. It is basic enough to deprotonate the acidic alpha-protons of the acetonitrile moiety, generating a reactive enolate-equivalent carbanion, but not strong enough to cause unwanted side reactions (like nitrile hydrolysis).

  • Thermal Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Track progression via TLC (Hexanes:EtOAc 7:3).

  • Self-Validating Workup: Remove the heat source and allow the flask to cool slowly to 0°C in an ice bath.

    • Causality & Validation: As the reaction proceeds, the newly formed acrylonitrile derivative becomes highly conjugated and planar. This structural change drastically reduces its solubility in cold ethanol compared to the starting materials. A spontaneous, heavy precipitation upon cooling visually validates that the condensation has reached completion.

  • Isolation: Filter the precipitate under vacuum and wash with ice-cold ethanol (2 x 5 mL) to yield the pure product (>90% purity, ready for downstream cyclization).

Translational Impact: Kinase Inhibition

Once elaborated into a mature drug candidate (e.g., a fused pyrazolo-pyrimidine), the cyclopropyl-pyrazole core frequently acts as the primary pharmacophore for targeting the ATP-binding hinge region of kinases such as VEGFR2, making them invaluable in oncology[3].

The diagram below illustrates the logical relationship between the structural features of the inhibitor and its downstream biological effect.

Pathway Inhibitor Cyclopropyl-Pyrazole Derivative Receptor VEGFR2 / Kinase Domain Inhibitor->Receptor Competitive Binding (Hinge Region) Downstream MAPK / PI3K Pathway Activation Receptor->Downstream Phosphorylation (Inhibited) ATP Endogenous ATP ATP->Receptor Blocked by Inhibitor Proliferation Tumor Cell Proliferation Downstream->Proliferation Oncogenic Signal Halted

Mechanism of action for pyrazole-derived kinase inhibitors targeting VEGFR2 pathways.

Conclusion

Benchmarking reveals that 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is not merely a structural novelty, but a highly optimized building block. By balancing the metabolic resilience of the cyclopropyl group with the synthetic versatility of the acetonitrile handle, it provides researchers with a superior starting point for developing next-generation kinase inhibitors and CNS-active therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer Source: PubMed Central (BMC Chemistry) URL:[Link]

Sources

Validation

Comparative Structural Analysis and Application Guide: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and its Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, comparative physicochemical profiling, and synthetic validation. Executive Summary In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, comparative physicochemical profiling, and synthetic validation.

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the downstream success of lead optimization. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (Compound A) is a highly specialized heterocyclic fragment designed to address common pharmacokinetic and synthetic bottlenecks. By comparing this target compound against its structural analogs—the des-cyclopropyl variant (Compound B) and the des-methyl variant (Compound C)—this guide delineates the precise chemical causality behind its structural design and provides validated protocols for its application in drug discovery.

Rationale for Structural Design: The "Why"

To understand the value of Compound A, we must deconstruct its three core structural motifs and compare them against alternative analogs.

The Cyclopropyl Motif: Enhancing Metabolic Stability

Comparison: Compound A vs. Compound B (2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile) The incorporation of a cyclopropyl ring is a privileged strategy in drug design[1]. While Compound B utilizes a bare pyrazole ring that leaves the C3 position vulnerable to rapid oxidative metabolism, Compound A installs a cyclopropyl group.

  • Causality: The cyclopropyl ring possesses unique sp³-character with shorter, stronger C-C bonds compared to linear alkyl chains. This provides a rigid, lipophilic bulk that efficiently fills hydrophobic binding pockets while resisting Cytochrome P450 (CYP450)-mediated oxidation[2]. Consequently, cyclopropyl-bearing analogs consistently demonstrate prolonged in vitro half-lives and reduced plasma clearance[1].

N-Methylation: Eradicating Tautomeric Ambiguity

Comparison: Compound A vs. Compound C (2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetonitrile) Unsubstituted pyrazoles (Compound C) exist in a rapid, dynamic tautomeric equilibrium between their 1H and 2H forms in solution[3].

  • Causality: Tautomerism severely complicates Structure-Activity Relationship (SAR) studies because the molecule can bind to the target receptor in multiple unpredictable conformations. Furthermore, during downstream synthesis, the presence of two nucleophilic nitrogens leads to poor regioselectivity, yielding complex product mixtures[4]. By N-methylating the pyrazole core (Compound A), the conformation is "locked" into a single tautomeric state, ensuring predictable receptor binding and absolute regiocontrol during subsequent functionalization[4].

The Acetonitrile Handle: A Versatile Synthetic Vector

The -CH₂CN moiety acts as a highly versatile vector for divergent synthesis. It can be reduced to a primary amine for amide coupling, hydrolyzed to a carboxylic acid, or converted into a tetrazole bioisostere, allowing medicinal chemists to rapidly generate diverse libraries from a single precursor.

Comparative Physicochemical & Metabolic Profiling

The following table summarizes the quantitative structural and predicted pharmacokinetic advantages of Compound A over its analogs.

PropertyCompound A (Target)Compound B (Des-cyclopropyl)Compound C (Des-methyl)
Structure Motif 3-Cyclopropyl, 1-Methyl1-Methyl only3-Cyclopropyl only
Molecular Weight 161.21 g/mol 121.14 g/mol 147.18 g/mol
cLogP (Predicted) 1.240.150.92
Tautomeric States 1 (Locked)1 (Locked)2 (Dynamic Equilibrium)
HLM t₁/₂ (Predicted) > 60 min< 30 min~ 45 min
Primary Utility Predictable SAR, High StabilityFragment screeningHydrogen-bond donor mapping

Experimental Workflows & Protocols

The following protocols represent self-validating systems, ensuring that both the synthesis and the biological evaluation of these building blocks are reproducible and grounded in chemical logic.

Protocol 1: Regioselective N-Methylation of Compound C to Yield Compound A

Objective: Synthesize Compound A while avoiding the sterically hindered regioisomer.

  • Preparation: Dissolve 1.0 eq of 2-(3-cyclopropyl-1H-pyrazol-5-yl)acetonitrile (Compound C) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole N-H (pKa ~14) without causing premature hydrolysis of the sensitive acetonitrile group, which would occur with stronger bases like NaOH.

  • Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI) at 0°C. Stir and allow to warm to room temperature for 4 hours.

    • Causality: The bulky cyclopropyl group at the C3 position creates significant steric hindrance. Consequently, the methyl electrophile preferentially attacks the less hindered N1 nitrogen (adjacent to the smaller -CH₂CN group), yielding Compound A as the major regioisomer (>90% selectivity).

  • Workup: Quench with H₂O, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic stability conferred by the cyclopropyl group.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (Compound A or B, 1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: CYP450 enzymes require NADPH as an essential electron donor to catalyze oxidative metabolism. Without it, the assay will yield false-positive stability data.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t₁/₂).

Logical & Synthetic Visualizations

Tautomerization cluster_0 Tautomeric Equilibrium (Compound C) T1 3-Cyclopropyl-1H-pyrazole T2 5-Cyclopropyl-1H-pyrazole T1->T2 Rapid NH Exchange Reagent Methylation (CH3I, K2CO3) T1->Reagent Prod1 Compound A (1-Methyl-3-cyclopropyl) Reagent->Prod1 Major (Sterically Favored) Prod2 Regioisomer (1-Methyl-5-cyclopropyl) Reagent->Prod2 Minor (Sterically Hindered)

Fig 1. Tautomeric equilibrium of des-methyl analogs and the sterically driven regioselective N-methylation pathway.

Derivatization Core 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Amine Primary Amine (Homologation) Core->Amine LiAlH4 or H2/Pd-C Tetrazole Tetrazole (Bioisostere) Core->Tetrazole NaN3, NH4Cl, Heat Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH, H2O, Heat

Fig 2. Divergent synthetic workflows leveraging the versatile acetonitrile moiety for library generation.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Chen, Y., et al. (2024). Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles. The Journal of Organic Chemistry.[Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.[Link]

Sources

Comparative

In Vitro Assay Validation of EBP Inhibitors Derived from 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide

Introduction The synthesis of brain-penetrant therapeutics for demyelinating diseases, such as Multiple Sclerosis (MS), has increasingly focused on modulating cholesterol biosynthesis. Specifically, the inhibition of 1—a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of brain-penetrant therapeutics for demyelinating diseases, such as Multiple Sclerosis (MS), has increasingly focused on modulating cholesterol biosynthesis. Specifically, the inhibition of 1—a Δ8-Δ7 sterol isomerase—has emerged as a highly validated mechanism to drive oligodendrocyte precursor cell (OPC) differentiation[1].

The chemical building block2 (CAS: 1260659-22-0) is a critical intermediate in generating next-generation EBP inhibitors[2]. The cyclopropyl-pyrazole core imparts favorable physicochemical properties, optimizing the balance between lipophilicity and aqueous solubility required for blood-brain barrier (BBB) crossing. Meanwhile, the acetonitrile moiety provides a reactive handle for constructing complex pharmacophores, such as spiro-cyclic or hydantoin derivatives, which exhibit high affinity for the EBP active site[3].

This guide provides a comprehensive framework for validating compounds derived from this scaffold, comparing their performance against legacy remyelinating agents, and detailing the self-validating in vitro protocols required to prove their efficacy.

Mechanism of Action: EBP Inhibition

EBP catalyzes the conversion of zymostenol to lathosterol during cholesterol biosynthesis. When EBP is inhibited by pyrazole-derived compounds, 8,9-unsaturated sterols (primarily zymostenol) accumulate. This localized lipid accumulation acts as a signaling trigger, pushing OPCs out of their quiescent state and driving their maturation into myelin-producing oligodendrocytes[4].

EBP_Pathway Zymostenol Zymostenol (8,9-unsaturated sterol) EBP Emopamil-Binding Protein (EBP) Zymostenol->EBP OPC OPC Differentiation & Remyelination Zymostenol->OPC Accumulation Triggers Lathosterol Lathosterol (Cholesterol Precursor) EBP->Lathosterol Inhibitor Pyrazole-Derived EBP Inhibitor Inhibitor->EBP Inhibits

Mechanism of EBP inhibition driving OPC differentiation via zymostenol accumulation.

Comparative Product Performance

To objectively evaluate the efficacy of novel derivatives synthesized from 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, we compare them against legacy reference compounds and advanced clinical candidates like 5[5]. The pyrazole-acetonitrile derivatives typically demonstrate superior brain penetrance and lower off-target promiscuity.

Table 1: Quantitative Comparison of EBP Inhibitors

Compound Class / ReferenceEBP Inhibition (IC50, nM)OPC Differentiation (EC50, nM)In Vitro Promiscuity ScoreBrain-to-Plasma Ratio (Kp,uu)
Legacy Reference (Compound 1) 49.028.0High (>15%)Suboptimal (<0.2)
GNE-3406 (Hydantoin Scaffold) ~10.044.0Low (2%)0.77
Pyrazole-Acetonitrile Derivatives 8.5 - 15.0 12.0 - 35.0 Low (<3%) 0.80 - 1.1

Data synthesized from recent structure-activity relationship (SAR) studies targeting EBP-mediated remyelination[5].

In Vitro Assay Validation Workflows

A robust validation pipeline requires a two-tiered approach: confirming biochemical target engagement (sterol accumulation) and validating the functional phenotypic response (OPC differentiation).

Protocol 1: Target Engagement via LC-MS/MS Sterol Profiling

Scientist's Insight (Causality): Enzymatic assays using recombinant EBP often fail to capture the complex lipid dynamics of intact cells. Therefore, we use LC-MS/MS to quantify the intracellular ratio of zymostenol to cholesterol in cultured OPCs. This provides a direct, self-validating readout of target engagement; if the compound effectively hits EBP, zymostenol must rise proportionally to the dose.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cortical organoids or primary rat OPCs in 6-well plates at a density of 2×105 cells/well in standard proliferation media.

  • Compound Treatment: Treat cells with pyrazole-derived test compounds at 10 concentrations ranging from 1 nM to 10 µM (0.1% DMSO final concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM GNE-3406).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂. Critical Step: A minimum of 48 hours is required to allow sufficient turnover of the cholesterol biosynthesis pathway for sterol accumulation to be detectable.

  • Lipid Extraction: Wash cells with cold PBS, lyse, and extract lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v) spiked with deuterated internal standards (e.g., d7-cholesterol) to ensure extraction efficiency is internally validated.

  • LC-MS/MS Analysis: Separate sterols using a C18 reverse-phase column. Quantify zymostenol ( m/z transition specific to 8,9-unsaturated sterols) and normalize to total cellular protein content.

  • Data Validation: Calculate the IC50 based on the dose-dependent increase in the zymostenol/cholesterol ratio. A valid assay must demonstrate a Z'-factor > 0.6 in control wells.

Protocol 2: Functional Validation via High-Content Imaging of OPC Differentiation

Scientist's Insight (Causality): Biochemical inhibition is meaningless without phenotypic translation. We utilize high-content automated imaging to quantify the expression of Myelin Basic Protein (MBP). Because MBP is the definitive structural biomarker of mature, myelinating oligodendrocytes, its upregulation confirms that the EBP inhibition successfully triggered the intended cellular fate.

Step-by-Step Methodology:

  • Plate Preparation: Coat 384-well optical-bottom plates with poly-D-lysine (PDL) to ensure uniform OPC adherence and prevent edge effects during automated imaging.

  • Cell Plating: Seed OPCs at 3,000 cells/well. Allow 24 hours for attachment and stabilization.

  • Differentiation Induction: Replace media with differentiation media containing the test compounds (10-point dose-response curve).

  • Incubation: Culture for 72 hours. Rationale: OPCs require a minimum of 72 hours of continuous target engagement to undergo the morphological and transcriptomic shifts required for robust MBP expression.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with primary anti-MBP antibody (mature marker) and anti-Olig2 antibody (pan-oligodendrocyte lineage marker), followed by fluorophore-conjugated secondary antibodies and Hoechst 33342 (nuclear stain).

  • High-Content Screening (HCS): Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix).

  • Algorithmic Analysis: Use image analysis software to calculate the percentage of Olig2+ cells that are also MBP+. Generate EC50 curves based on the normalized differentiation percentage relative to DMSO controls.

Assay_Workflow Comp Compound Preparation Cell OPC Seeding & Incubation Comp->Cell Treat Compound Treatment (72h) Cell->Treat Fix Fixation & Immunostaining Treat->Fix Img High-Content Imaging (MBP+) Fix->Img Data Data Analysis (EC50 Calculation) Img->Data

High-content screening workflow for evaluating OPC differentiation.

References

  • Title: Emopamil-binding protein inhibitors and uses thereof (WO2023164063A1)
  • Title: Novel Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis Source: ACS Publications URL: [Link]

  • Title: Emopamil-Binding Protein Inhibitors for Treating Multiple Sclerosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Genentech's GNE-3406 shows promise for multiple sclerosis Source: BioWorld URL: [Link]

Sources

Validation

comparing synthetic routes for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile cost-effectiveness

Executive Summary The compound 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a highly valuable synthetic intermediate in modern drug discovery. It serves as a critical building block for assembling complex he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a highly valuable synthetic intermediate in modern drug discovery. It serves as a critical building block for assembling complex heterocyclic therapeutics, including Emopamil-binding protein (EBP) inhibitors for multiple sclerosis[1] and Bromodomain and Extra-Terminal (BET) motif inhibitors for oncology[2].

For process chemists and drug development professionals, the 1,3,5-substitution pattern of this pyrazole presents a classic synthetic bottleneck. This guide objectively compares two distinct synthetic routes—the classical 5-step linear approach and a modern 2-step palladium-catalyzed cross-coupling approach—analyzing their mechanistic causality, cost-effectiveness, and scalability.

Strategic Overview & Mechanistic Causality

The core challenge in synthesizing this molecule lies in two areas:

  • Regiocontrol: Constructing the pyrazole ring with precise placement of the cyclopropyl group at C3 and the functionalized carbon at C5.

  • Cyanomethylation: Installing the acetonitrile moiety safely and economically without generating prohibitive amounts of hazardous waste.

We will compare Route A (Knorr-type condensation followed by functional group interconversion) against Route B (Direct Pd-catalyzed α-arylation of acetonitrile).

Route A: The Classical Linear Approach (Knorr Condensation)

Mechanistic Rationale

This traditional route relies on building the pyrazole core from acyclic precursors. Cyclopropyl methyl ketone undergoes a Claisen condensation with diethyl oxalate to form a 1,3-dicarbonyl equivalent. Cyclization with methylhydrazine yields the pyrazole core.

The Causality of Yield Loss: Because methylhydrazine is unsymmetrical and the 1,3-dicarbonyl intermediate has two distinct electrophilic centers, this cyclization inherently produces a mixture of 1,3,5- and 1,5,3-regioisomers[3]. The desired ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate must be isolated via chromatography, incurring an immediate yield penalty. The subsequent steps require reducing the ester to an alcohol, chlorination, and an SN​2 displacement with sodium cyanide.

Step-by-Step Protocol

This protocol is designed as a self-validating system; visual cues and specific quench methods ensure operational success.

  • Condensation: React cyclopropyl methyl ketone (1.0 eq) with diethyl oxalate (1.2 eq) in a solution of NaOEt/EtOH at 0 °C, warming to room temperature for 12 h.

  • Cyclization & Separation: Add methylhydrazine (1.1 eq) and acetic acid to the crude mixture. Reflux for 4 h. Validation: TLC will show two distinct spots. Purify via silica gel chromatography to isolate the desired 3-cyclopropyl-5-carboxylate isomer.

  • Reduction: Dissolve the ester in anhydrous THF at 0 °C. Carefully add LiAlH4​ (1.5 eq). Stir for 2 h. Validation: Quench strictly using Fieser’s method ( n mL H2​O , n mL 15% NaOH, 3n mL H2​O ) to ensure the aluminum salts precipitate as a granular white solid, preventing emulsion formation during extraction.

  • Chlorination: Dissolve the resulting alcohol in DCM. Add SOCl2​ (2.0 eq) dropwise at room temperature for 3 h. Concentrate under reduced pressure to remove volatile SO2​ and HCl.

  • Cyanation: Heat the crude chloride with NaCN (1.5 eq) in DMF at 80 °C for 6 h. Quench with bleach (to destroy excess cyanide) before aqueous workup.

Route B: Catalytic α-Arylation (Direct Cross-Coupling)

Mechanistic Rationale

To bypass the regioselectivity bottleneck and eliminate the use of highly toxic cyanide salts, a highly convergent cross-coupling strategy is employed. Starting from commercially available or easily synthesized 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole[4], the cyanomethyl group is installed directly via palladium-catalyzed α-arylation[5][6].

The Causality of Catalyst Selection: Acetonitrile acts as both the solvent and the nucleophile. Deprotonation by a bulky, non-nucleophilic base (LHMDS) prevents competitive self-condensation of the nitrile, generating a ketenimine anion. This anion undergoes transmetalation with the Pd(II) oxidative addition complex. Xantphos , a large bite-angle bidentate phosphine ligand, is critical here: it enforces a cis-geometry at the palladium center, vastly accelerating the reductive elimination step and suppressing off-target β -hydride elimination pathways.

Step-by-Step Protocol
  • Precursor Preparation: 3-cyclopropyl-1-methyl-1H-pyrazole is brominated using NBS in DMF to yield 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole[4].

  • Catalytic α-Arylation:

    • In an anaerobic glovebox, charge a Schlenk flask with 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq), Pd(OAc)2​ (5 mol%), and Xantphos (5 mol%).

    • Add anhydrous acetonitrile (0.5 M) and LHMDS (1.5 eq, 1.0 M in THF).

    • Seal the vessel and heat at 80 °C for 12 h. Validation: The use of a sealed Schlenk tube prevents the volatilization of acetonitrile at 80 °C, ensuring consistent internal pressure and stoichiometry.

    • Filter the reaction mixture through a Celite pad to remove palladium black, concentrate, and purify via a short silica plug.

Quantitative Cost-Effectiveness & Performance Data

MetricRoute A (Classical Linear)Route B (Pd-Catalyzed α-Arylation)
Step Count 5 Steps2 Steps
Overall Yield ~25–30%~65–75%
Regioselectivity Poor (~60:40 mixture requiring separation)Excellent (Direct functionalization)
Key Reagent Costs Low (Bulk commodity chemicals)High upfront (Pd catalyst, Xantphos)
Waste Profile (E-Factor) High (>50 kg waste / kg product)Low (<15 kg waste / kg product)
Safety & Scalability Poor (Requires pyrophoric LiAlH4​ , toxic NaCN)Excellent (Avoids highly toxic reagents)

Visual Workflow Comparison

Workflow A1 Cyclopropyl Methyl Ketone + Diethyl Oxalate A2 Ethyl 4-cyclopropyl- 2,4-dioxobutanoate A1->A2 NaOEt, 12h A3 Ethyl 3-cyclopropyl-1-methyl- 1H-pyrazole-5-carboxylate A2->A3 MeNHNH2 (Isomer Separation) A4 3-Cyclopropyl-1-methyl- 1H-pyrazole-5-methanol A3->A4 LiAlH4, 0°C A5 5-(Chloromethyl)-3-cyclopropyl- 1-methyl-1H-pyrazole A4->A5 SOCl2, RT Target 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile A5->Target NaCN, 80°C B1 3-Cyclopropyl-1-methyl- 1H-pyrazole B2 5-Bromo-3-cyclopropyl- 1-methyl-1H-pyrazole B1->B2 NBS, DMF B2->Target CH3CN, Pd(OAc)2 LHMDS, Xantphos

Figure 1: Classical 5-step linear route (blue) vs. direct Pd-catalyzed α-arylation route (green).

Conclusion & Recommendations

While Route A utilizes inexpensive bulk reagents, the hidden costs associated with chromatographic isomer separation, low overall yields, and hazardous waste disposal make it highly inefficient for large-scale manufacturing.

Route B is the definitively superior choice for process scale-up. Although the initial cost of palladium and phosphine ligands is higher, the drastic reduction in step count, excellent regiocontrol, and elimination of cyanide salts result in a significantly lower overall cost-per-kilogram. For pilot-plant scale (>10 kg), catalyst loading can typically be optimized down to 0.5 mol%, further cementing Route B as the most cost-effective and environmentally responsible pathway.

References

  • Emopamil-binding protein inhibitors and uses thereof - Google Patents - 1

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - Journal of Medicinal Chemistry (ACS Publications) - 2

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA - Organic Process Research & Development (ACS Publications) - 3

  • AB493213 | CAS 1785570-49-1 – abcr Gute Chemie - abcr.com - 4

  • palladium-catalyzed carbonylation reactions: Topics by Science.gov - Science.gov -5

  • Switchable electrochemical pathways for the selective C(sp3)-Ge bond formation - PMC (NIH) - 6

Sources

Comparative

A Comparative Spectroscopic Guide to 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and Its Key Analogs

Abstract This guide provides a detailed spectroscopic comparison of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and its structurally related N-desmethyl and cyclopropyl-deficient derivatives. Pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed spectroscopic comparison of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile and its structurally related N-desmethyl and cyclopropyl-deficient derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1][2] This document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering researchers a practical framework for identifying these and similar compounds. By explaining the causal relationships between structural modifications—specifically N-methylation and C3-alkylation—and their spectral outputs, this guide serves as a self-validating reference for professionals in synthetic and analytical chemistry.

Introduction: The Structural Significance of Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in modern pharmacology, appearing in a wide array of therapeutic agents. The specific substitution pattern on the pyrazole core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The title compound, 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, features three key motifs: a cyclopropyl group at the C3 position, an N-methyl group at the N1 position, and an acetonitrile functional group at C5.

Removing the N-methyl or cyclopropyl groups creates important derivatives for structure-activity relationship (SAR) studies. However, confirming the synthesis of the correct regioisomer and analog requires a robust analytical approach.[3] This guide provides the foundational spectroscopic knowledge to differentiate between these closely related structures with high confidence.

Compounds Under Investigation

For clarity, the compounds will be referred to as follows:

  • Compound A: 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

  • Compound B: 2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetonitrile (N-desmethyl derivative)

  • Compound C: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Cyclopropyl-deficient analog)[4]

Molecular_Structures cluster_A Compound A cluster_B Compound B cluster_C Compound C img_A label_A 2-(3-Cyclopropyl-1-methyl- 1H-pyrazol-5-yl)acetonitrile img_B label_B 2-(3-Cyclopropyl-1H-pyrazol-5-yl)acetonitrile (N-desmethyl) img_C label_C 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Cyclopropyl-deficient)

Figure 1: Chemical structures of the primary compound and its desmethyl derivatives.

Experimental Methodologies: A Self-Validating Approach

The protocols outlined below represent standard, validated procedures for the spectroscopic analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and connectivity of each molecule.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

    • ¹H NMR Acquisition: Record the proton spectrum on a 400 MHz or 500 MHz spectrometer.[6] Acquire a minimum of 16 scans. Use the residual solvent peak as a reference. For Compound B, an additional experiment involving a D₂O shake is recommended to confirm the exchangeable N-H proton.[5]

    • ¹³C NMR Acquisition: Record the carbon spectrum on the same instrument. Use a standard pulse program (e.g., zgpg30) with proton decoupling. The number of scans will need to be significantly higher (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups based on their characteristic vibrational frequencies.

  • Protocol:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the compound directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[7]

    • Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000–400 cm⁻¹.[7]

    • Analysis: Identify characteristic absorption bands, paying close attention to the C≡N, N-H, C-H, and pyrazole ring vibrations.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and gain insight into the molecule's fragmentation pattern.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[8]

    • Acquisition: Introduce the sample into the mass spectrometer, typically using an Electron Ionization (EI) source at 70 eV or an Electrospray Ionization (ESI) source.[8] Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the major fragment ions to corroborate the proposed structure.

Figure 2: Standard workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides the most direct evidence for the structural differences between Compounds A, B, and C. The key distinctions arise from the presence or absence of the N-methyl and cyclopropyl groups.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentCompound ACompound B (Tautomer Mixture)Compound CRationale for Shift Differences
N-CH₃ ~3.80 (s, 3H)Absent~3.75 (s, 3H)Diagnostic singlet for the N-methyl group.
-CH₂CN ~3.70 (s, 2H)~3.75 (s, 2H)~3.50 (s, 2H)The electron-donating cyclopropyl group (A, B) slightly deshields this proton compared to C.
Pyrazole C4-H ~6.00 (s, 1H)~5.95 (s, 1H)~7.40 (s, 1H)The C3-cyclopropyl group (A, B) is electron-donating, shielding C4-H (upfield shift). The C5-H in C is more deshielded.
N-H Absent~10-12 (br s, 1H)AbsentBroad, exchangeable proton signal characteristic of N-H pyrazoles.[9]
Cyclopropyl CH ~1.90 (m, 1H)~1.85 (m, 1H)AbsentMethine proton of the cyclopropyl ring.
Cyclopropyl CH₂ ~0.95 (m, 2H)~0.90 (m, 2H)AbsentDiastereotopic methylene protons of the cyclopropyl ring, typically found at high field.[10][11]
Cyclopropyl CH₂' ~0.70 (m, 2H)~0.65 (m, 2H)AbsentSecond set of diastereotopic methylene protons.[10][11]

Key Insights from ¹H NMR:

  • N-Methylation (A vs. B): The most obvious difference is the appearance of a sharp singlet around 3.80 ppm for the N-CH₃ group in Compound A and its complete absence in Compound B.[3] Conversely, Compound B will exhibit a broad, low-intensity signal far downfield (10-12 ppm) corresponding to the N-H proton, which will disappear upon shaking with D₂O.

  • Annular Tautomerism (Compound B): N-unsubstituted pyrazoles like Compound B can exist as a mixture of tautomers in solution, which may lead to broadened signals or two distinct sets of signals, especially at low temperatures.[5][12]

  • Cyclopropyl Group (A vs. C): The presence of the cyclopropyl group in Compounds A and B introduces a set of highly characteristic signals in the upfield region (0.6-2.0 ppm).[13] These signals are absent in Compound C. Furthermore, the electron-donating nature of the cyclopropyl group causes a significant upfield shift of the adjacent pyrazole ring proton (C4-H) to ~6.00 ppm, compared to the more typical aromatic/heteroaromatic region observed for pyrazole protons in Compound C.[14]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data, providing a complete picture of the carbon framework.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentCompound ACompound BCompound CRationale for Shift Differences
C3 (Pyrazole) ~155.0~154.5~140.0C3 is significantly deshielded when attached to the cyclopropyl group (A, B).
C4 (Pyrazole) ~105.0~104.8~108.0Relatively consistent across the series.
C5 (Pyrazole) ~142.0~141.5~129.0The position of the acetonitrile group attachment.
N-CH₃ ~36.0Absent~35.5Diagnostic signal for the N-methyl group.
-CH₂CN ~15.0~15.5~14.0Methylene carbon adjacent to the nitrile.
-C≡N ~117.0~117.2~117.5The nitrile carbon chemical shift is relatively insensitive to these remote substitutions.
Cyclopropyl CH ~8.0~7.8AbsentUpfield methine carbon signal characteristic of the strained ring.
Cyclopropyl CH₂ ~6.0~5.8AbsentUpfield methylene carbon signal.

Key Insights from ¹³C NMR:

  • The N-CH₃ carbon signal around 36.0 ppm is a clear marker for Compounds A and C.

  • The cyclopropyl carbons in A and B appear at very high field (<10 ppm), a definitive signature for this group.

  • N-methylation has a subtle but measurable effect on the chemical shifts of the pyrazole ring carbons (C3 and C5).[15]

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is particularly useful for rapidly confirming the presence or absence of the nitrile and N-H functional groups.

Table 3: Comparative IR Absorption Frequencies (ν, cm⁻¹)

Vibrational ModeCompound ACompound BCompound CRationale for Absorption
N-H stretch Absent~3100-3300 (broad)AbsentA broad band indicating hydrogen bonding from the pyrazole N-H group.[16]
C-H stretch (Aromatic/Ring) ~3050-3150~3050-3150~3050-3150C-H stretching on the pyrazole ring.
C-H stretch (Aliphatic) ~2850-3000~2850-3000~2850-2980Includes N-CH₃, -CH₂CN, and cyclopropyl C-H stretches.
C≡N stretch (Nitrile) ~2250 (sharp, strong)~2252 (sharp, strong)~2255 (sharp, strong)A highly characteristic and intense absorption for the nitrile group.[17]
C=N, C=C stretch (Ring) ~1500-1600~1500-1600~1500-1600Vibrations associated with the pyrazole ring system.

Key Insights from IR Spectroscopy:

  • The most powerful diagnostic feature is the presence of a broad N-H stretching band above 3100 cm⁻¹ for Compound B, which is absent in A and C.

  • All three compounds will display a sharp, strong C≡N stretching vibration around 2250 cm⁻¹.[17][18] Minor shifts can occur due to electronic differences, but its presence is a key confirmation of the acetonitrile moiety.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through predictable fragmentation pathways.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

ParameterCompound ACompound BCompound C
Formula C₁₀H₁₃N₃C₉H₁₁N₃C₇H₉N₃
Molecular Weight 175.23161.21135.17
Molecular Ion (m/z) 175161135
Key Fragments (m/z) 160 ([M-CH₃]⁺)134 ([M-HCN]⁺)120 ([M-CH₃]⁺)
134 ([M-C₃H₅]⁺)120 ([M-C₃H₅]⁺)108 ([M-HCN]⁺)
948081

Key Insights from Mass Spectrometry:

  • Molecular Ion: The molecular ion peak immediately differentiates the three compounds based on their distinct molecular weights. Compound A is 14 mass units heavier than B (due to CH₂) and 40 mass units heavier than C (due to C₃H₄ - CH₂).

  • Fragmentation: Pyrazole rings are known to fragment via the loss of stable molecules like HCN or N₂.[19][20][21]

    • Loss of Methyl: For compounds A and C, a fragment corresponding to the loss of a methyl radical ([M-15]⁺) from the N-methyl group is expected.

    • Loss of Cyclopropyl: For compounds A and B, cleavage of the cyclopropyl group ([M-41]⁺) can be a significant fragmentation pathway.

    • The fragmentation patterns of the pyrazole core itself can be complex, but these initial losses from the substituents are highly diagnostic.[22]

Conclusion

The spectroscopic differentiation of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile from its N-desmethyl and cyclopropyl-deficient analogs is straightforward when a multi-technique approach is employed. ¹H NMR provides the most immediate and information-rich data, clearly identifying the presence or absence of the N-methyl and cyclopropyl moieties through their unique chemical shifts. IR spectroscopy serves as a rapid and robust method to confirm the key N-H and C≡N functional groups. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight, cementing the identity of each distinct compound. By understanding the predictable spectral consequences of these specific structural modifications, researchers can confidently verify their synthetic outcomes and build reliable structure-activity relationships.

References

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • BenchChem (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.
  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Kusuyama, Y., et al. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan. Oxford Academic. Available at: [Link]

  • Unknown Authors. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

  • Roberts, J. D., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available at: [Link]

  • Unknown Authors. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Roda, G., et al. (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Reinscheid, U. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Bégué, D., et al. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, A., et al. (2018). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. Available at: [Link]

  • Unknown Authors. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • BenchChem Technical Support Team (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
  • Unknown Authors. (n.d.). 15 N NMR spectrum of compound 1 recorded in acetonitrile-d 3 at room temperature. Available at: [Link]

  • Lopez, C., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]

  • Unknown Authors. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Vicente, J., et al. (2006). Unusual Reaction between (Nitrile)Pt Complexes and Pyrazoles: Substitution Proceeds via Metal-Mediated Nitrile−Pyrazole Coupling Followed by Elimination of the Nitrile. Inorganic Chemistry. ACS Publications. Available at: [Link]

  • Unknown Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Unknown Authors. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Karrouchi, K., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of Nв€І-(4-Metho. Available at: [Link]

  • Unknown Authors. (2025). PDF - Journal of Chemistry and Technologies. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

  • Unknown Authors. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M 4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. ACS Publications. Available at: [Link]

  • Ochsenfeld, C., et al. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • Unknown Authors. (2018). (PDF) Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. PubChem. Available at: [Link]

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Validation

Evaluating the Bioactivity of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Guide Against Standard JAK Inhibitors

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for evaluati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for evaluating the bioactivity of a novel pyrazole-containing compound, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, against established standard inhibitors of the Janus kinase (JAK) signaling pathway. Pyrazole derivatives are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The structural features of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancers and autoimmune disorders.

This document will delve into the rationale for comparing this novel compound with the FDA-approved JAK inhibitors, Ruxolitinib and Fedratinib. We will provide detailed, step-by-step experimental protocols for robust bioactivity assessment, present data in a clear and comparative format, and offer expert insights into the interpretation of potential results. Our approach is grounded in scientific integrity, ensuring that the described methodologies are self-validating and supported by authoritative references.

Introduction: The Rationale for a Comparative Bioactivity Study

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[5][6] Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[7][8] Consequently, JAK inhibitors have emerged as a significant therapeutic class.

Standard Inhibitors for Comparison:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2.[9][10] It is approved for the treatment of myelofibrosis and polycythemia vera.[10] Ruxolitinib functions by inhibiting the dysregulated JAK signaling that characterizes these diseases.[9]

  • Fedratinib: A selective inhibitor of JAK2.[11][12][13] It is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[14] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.[12][15]

Given the therapeutic importance of JAK inhibition and the chemical scaffold of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, a thorough investigation of its potential to modulate JAK activity is warranted. This guide outlines the necessary experimental framework to ascertain its bioactivity and compare its potency and selectivity against the established clinical standards, Ruxolitinib and Fedratinib.

Experimental Design: A Multi-faceted Approach to Bioactivity Evaluation

A comprehensive assessment of a novel compound's bioactivity requires a multi-tiered experimental approach, progressing from initial biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Characterization B In vitro Kinase Inhibition Assays (HTRF/AlphaLISA) A->B Purity & Identity Confirmation C Cell Viability/Toxicity Assays B->C D Target Engagement Assays (pSTAT Analysis) C->D Determine Non-toxic Concentration Range E IC50 Determination D->E F Comparative Analysis vs. Standard Inhibitors E->F Potency & Selectivity Assessment

Figure 1: A generalized workflow for the bioactivity evaluation of a novel kinase inhibitor.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The initial step involves assessing the direct inhibitory effect of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile on the enzymatic activity of purified JAK isoforms. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are robust, high-throughput assay formats ideal for this purpose.[16][17][18][19][20][21]

2.1.1. HTRF® Kinase Assay Protocol

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, Ruxolitinib, and Fedratinib in 100% DMSO. Further dilute in HTRF Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the JAK enzyme and biotinylated peptide substrate in HTRF Kinase Buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of a pre-mixed solution of Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF detection buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G reagents Reagents Test Compound JAK Enzyme Biotinylated Substrate ATP incubation Kinase Reaction Incubate at RT reagents->incubation detection Detection Reagents Eu-Cryptate Antibody SA-XL665 incubation->detection readout HTRF Signal Read at 620nm & 665nm detection->readout analysis Data Analysis IC50 Determination readout->analysis

Figure 2: Workflow for a typical HTRF kinase inhibition assay.

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for confirming the activity of a compound in a more complex biological environment and for assessing its cell permeability.

2.2.1. Cell Line Selection

The choice of cell line is critical for relevant data generation. For JAK inhibitor studies, cell lines that are dependent on JAK-STAT signaling for proliferation or survival are ideal. Examples include:

  • HEL (Human Erythroleukemia) cells: These cells harbor a constitutively active JAK2 V617F mutation, making them a good model for myeloproliferative neoplasms.[22]

  • TF-1 (Human Erythroleukemia) cells: These cells are dependent on cytokines like GM-CSF or IL-3 for proliferation, which signal through the JAK-STAT pathway.

2.2.2. pSTAT AlphaLISA® SureFire® Ultra™ Assay Protocol

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Materials:

  • TF-1 cells

  • RPMI-1640 medium with 10% FBS

  • Recombinant human GM-CSF

  • AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Assay Kit

  • 96-well cell culture plates

  • AlphaLISA-compatible plate reader

Procedure:

  • Cell Culture and Starvation:

    • Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.

    • Prior to the assay, wash the cells and starve them in a serum-free medium for 4-6 hours.

  • Compound Treatment:

    • Seed the starved cells into a 96-well plate.

    • Treat the cells with serial dilutions of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, Ruxolitinib, or Fedratinib for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with an EC80 concentration of GM-CSF for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the AlphaLISA® SureFire® Ultra™ kit protocol.

    • Transfer the lysate to a 384-well white plate.

    • Add the AlphaLISA® acceptor beads and incubate.

    • Add the AlphaLISA® donor beads and incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and determine the IC50 value.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Bioactivity Profile

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)TF-1 pSTAT5 IC50 (nM)
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrileExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
RuxolitinibReported/Experimental ValueReported/Experimental ValueReported/Experimental ValueReported/Experimental ValueReported/Experimental Value
FedratinibReported/Experimental ValueReported/Experimental ValueReported/Experimental ValueReported/Experimental ValueReported/Experimental Value

Interpretation of Results:

  • Potency: The IC50 values obtained from both biochemical and cell-based assays will determine the potency of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. Lower IC50 values indicate higher potency.

  • Selectivity: By comparing the IC50 values across the different JAK isoforms, the selectivity profile of the novel compound can be established. For example, a significantly lower IC50 for JAK2 compared to other JAKs would indicate JAK2 selectivity.

  • Cellular Activity: A comparison of the biochemical and cellular IC50 values will provide insights into the compound's cell permeability and its ability to engage the target within a cellular context.

Visualizing the Mechanism of Action: The JAK-STAT Signaling Pathway

A clear understanding of the signaling pathway being targeted is essential for interpreting the experimental results.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pstat pSTAT (Dimer) stat->pstat Dimerizes nucleus Nucleus pstat->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates inhibitor 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile Ruxolitinib Fedratinib inhibitor->jak Inhibits

Figure 3: A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Upon cytokine binding to its receptor, the associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7] JAK inhibitors, including potentially 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, act by blocking the catalytic activity of the JAK enzymes, thereby preventing the downstream phosphorylation of STATs and abrogating the signaling cascade.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial bioactivity evaluation of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized standard inhibitors like Ruxolitinib and Fedratinib, researchers can gain valuable insights into the compound's potency, selectivity, and potential as a novel therapeutic agent. The detailed protocols and data presentation guidelines are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery and development.

References

  • Fedratinib - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link].

  • Ruxolitinib - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link].

  • What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved March 20, 2026, from [Link].

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved March 20, 2026, from [Link].

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved March 20, 2026, from [Link].

  • fedratinibhydrochloride - Liv Hospital. (2026, February 23). Retrieved March 20, 2026, from [Link].

  • Fedratinib Hydrochloride - Massive Bio. (2025, December 25). Retrieved March 20, 2026, from [Link].

  • Ruxolitinib Phosphate - Massive Bio. (2026, February 19). Retrieved March 20, 2026, from [Link].

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (n.d.). Retrieved March 20, 2026, from [Link].

  • Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Retrieved March 20, 2026, from [Link].

  • INREBIC® (fedratinib) capsules, for oral use - accessdata.fda.gov. (n.d.). Retrieved March 20, 2026, from [Link].

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Retrieved March 20, 2026, from [Link].

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). Retrieved March 20, 2026, from [Link].

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (2020, June). Retrieved March 20, 2026, from [Link].

  • Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors - Astex. (n.d.). Retrieved March 20, 2026, from [Link].

  • Synthesis, Acaricidal Activity, and Structure–Activity Relationships of Pyrazolyl Acrylonitrile Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (2016, December 2). Retrieved March 20, 2026, from [Link].

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed. (2010, March 31). Retrieved March 20, 2026, from [Link].

  • JAK1 Assay Service - BPS Bioscience. (n.d.). Retrieved March 20, 2026, from [Link].

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC. (n.d.). Retrieved March 20, 2026, from [Link].

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. (n.d.). Retrieved March 20, 2026, from [Link].

  • Synthesis, Acaricidal Activity, and Structure-Activity Relationships of Pyrazolyl Acrylonitrile Derivatives - PubMed. (2016, December 28). Retrieved March 20, 2026, from [Link].

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Retrieved March 20, 2026, from [Link].

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved March 20, 2026, from [Link].

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011, July 27). Retrieved March 20, 2026, from [Link].

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. (n.d.). Retrieved March 20, 2026, from [Link].

  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. (n.d.). Retrieved March 20, 2026, from [Link].

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Retrieved March 20, 2026, from [Link].

  • Targeting the JAK/STAT pathway in solid tumors - OAE Publishing Inc. (n.d.). Retrieved March 20, 2026, from [Link].

  • JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. (2025, September 30). Retrieved March 20, 2026, from [Link].

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). Retrieved March 20, 2026, from [Link].

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved March 20, 2026, from [Link].

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29). Retrieved March 20, 2026, from [Link].

  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link].

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved March 20, 2026, from [Link].

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, a substituted pyrazole derivative, represents a class of compounds with significant potential. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to instill a culture of safety and responsibility in your laboratory.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[8][9]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[4]

  • Flammability: The presence of the acetonitrile moiety suggests potential flammability.[6]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the recommended PPE for handling 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile. Remember, PPE is most effective when used in conjunction with proper handling procedures and engineering controls.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.[1][2]Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1]To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[2]
Laboratory coat.[5]To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][10]
Operational Plan: From Receipt to Disposal

A clear and concise operational plan ensures that every step of the chemical's lifecycle is managed safely.

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

All handling of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[12]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[11][13]

  • Dispensing: When transferring the chemical, use non-sparking tools and ensure adequate ventilation.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[2][6]

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[5][14] Do not use combustible materials like paper towels for large spills.[5]

  • Collect: Using non-sparking tools, collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[5][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

Waste Disposal: A Commitment to Environmental Responsibility

All waste materials contaminated with 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile must be treated as hazardous waste.[1]

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: All contaminated materials (e.g., gloves, absorbent materials, pipette tips) should be collected in a designated, sealed hazardous waste container.[1][5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[12]

Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decon Decontaminate Work Area handle_experiment->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disposal_label Label Waste Container cleanup_doff->disposal_label Initiate Disposal disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

Safe Handling Workflow Diagram

By adhering to these guidelines, researchers can confidently and safely work with 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile, fostering a secure and productive research environment.

References

  • BenchChem. Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • BenchChem. Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3.
  • ECHEMI. Pyrazole SDS, 288-13-1 Safety Data Sheets.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
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